6-Bromoquinoxaline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-bromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFLUFQGFNMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346282 | |
| Record name | 6-Bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-17-9 | |
| Record name | 6-Bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidating the Chemical Architecture of 6-Bromoquinoxaline: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and development, a profound understanding of the chemical structure of bioactive molecules is paramount. This technical guide provides an in-depth analysis of the chemical structure elucidation of 6-Bromoquinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Through a comprehensive compilation of spectroscopic data, detailed experimental protocols, and visual representations of its structural and potential biological interactions, this document serves as a core resource for the scientific community.
Physicochemical Properties and Identification
This compound is a halogenated derivative of quinoxaline, a bicyclic heteroaromatic compound. Its fundamental properties are summarized in the table below, providing a foundational dataset for its identification and characterization.[1][2][3][4]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 50998-17-9 |
| Molecular Formula | C₈H₅BrN₂ |
| Molecular Weight | 209.04 g/mol |
| Melting Point | 48-53 °C |
| Boiling Point | 300.2°C at 760 mmHg |
| SMILES String | C1=CC2=NC=CN=C2C=C1Br |
Spectroscopic Elucidation of the Core Structure
The precise arrangement of atoms within the this compound molecule is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the unambiguous assignment of each atom's position.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide crucial information about the connectivity of these protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the this compound structure. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, differentiating between carbons in the benzene and pyrazine rings, as well as the carbon atom directly bonded to the bromine.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis:
-
Reference the spectra using the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C and C=N stretch | Aromatic and Pyrazine rings |
| 1200-1000 | C-H in-plane bending | Aromatic |
| 850-750 | C-H out-of-plane bending | Aromatic |
| Below 1000 | C-Br stretch | Aryl halide |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the spectrum of the sample.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Expected Mass Spectrum of this compound:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. Fragmentation of the molecular ion will lead to the formation of smaller, charged fragments, providing further structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments and, consequently, the parent molecule.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Potential Biological Significance and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. While specific research on this compound is ongoing, its structural similarity to other bioactive quinoxalines suggests its potential to interact with various biological targets.
For instance, many quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through complex signaling pathways. One such pathway is the intrinsic or mitochondrial pathway of apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.
Researchers may investigate the effect of this compound on such pathways to understand its mechanism of action and to develop novel therapeutic strategies.
This technical guide serves as a comprehensive starting point for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising compound.
References
6-Bromoquinoxaline (CAS: 50998-17-9): A Technical Guide for Chemical Synthesis and Drug Discovery
An in-depth exploration of the synthesis, reactivity, and biomedical applications of 6-Bromoquinoxaline, a key heterocyclic building block in modern medicinal chemistry.
Introduction
This compound is a versatile heterocyclic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by a bromine atom at the 6-position of the quinoxaline ring system, provides a reactive handle for a wide array of chemical transformations, making it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic methodologies, and its burgeoning role in drug discovery and development, with a particular focus on its application in the context of neurological disorders and oncology.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 50998-17-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅BrN₂ | |
| Molecular Weight | 209.04 g/mol | |
| Melting Point | 48-58 °C | |
| Boiling Point | 300.2 °C at 760 mmHg | |
| Appearance | Light yellow to yellow to orange powder to crystal | |
| Purity | ≥ 95% | |
| InChI Key | NOYFLUFQGFNMRB-UHFFFAOYSA-N | |
| SMILES | Brc1ccc2nccnc2c1 |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The classical and most common approach involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the direct bromination of quinoxaline.
Experimental Protocol: Bromination of Quinoxaline
-
Reactants: A solution of quinoxaline (3.0 mmol), N-Bromosuccinimide (NBS) (3.0 mmol), and a catalytic amount of benzoyl peroxide is prepared in glacial acetic acid (10 mL).
-
Reaction Conditions: The reaction mixture is heated at reflux temperature for 20 hours under an inert atmosphere.
-
Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then diluted with a saturated solution of sodium carbonate (10 mL) and extracted with ethyl acetate (2 x 25 mL).
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield this compound.
-
Yield: Approximately 50-51%.
Synthesis of Quinoxaline Derivatives
The quinoxaline scaffold can be further modified to generate a diverse library of compounds. A powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups at the bromine-substituted position.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound-2,3(1H,4H)-dione
-
Reactants: To a reaction vessel, add this compound-2,3(1H,4H)-dione (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent: A solvent system such as dioxane/water (in a 4:1 to 10:1 ratio) is added.
-
Reaction Conditions: The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes and then heated to 80-100 °C with stirring.
-
Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in various therapeutic areas, owing to their diverse pharmacological activities.
Neurodegenerative Diseases
Quinoxaline derivatives are being actively investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
-
Parkinson's Disease: Certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. One such compound, 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ), has been shown to penetrate the blood-brain barrier and protect dopaminergic neurons from oxidative stress-induced cell death. The neuroprotective action of some of these compounds is partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.
-
Alzheimer's Disease: Novel quinoxaline derivatives have been synthesized and evaluated as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds exhibit high affinity for Aβ(1-42) aggregates, and radioiodinated versions have been shown to specifically label β-amyloid plaques in brain tissue from animal models and human patients.
Oncology
The quinoxaline scaffold is a key component in a number of anticancer agents. Dibromo-quinoxaline derivatives, in particular, have shown potent activity against various cancer cell lines.
-
Inhibition of Apoptosis Signal-Regulated Kinase 1 (ASK1): A dibromo-substituted quinoxaline fragment has been identified as a potent inhibitor of ASK1, with an IC50 value of 30.17 nM. ASK1 is a critical component of the JNK and p38 MAPK signaling pathways, which are implicated in cellular processes such as apoptosis and inflammation. Inhibition of ASK1 by this quinoxaline derivative has shown therapeutic potential in the context of non-alcoholic fatty liver disease.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new therapeutic applications for this promising class of compounds. The data presented in this technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 50998-17-9 | this compound - Synblock [synblock.com]
- 5. 6-ブロモキノキサリン 96% | Sigma-Aldrich [sigmaaldrich.com]
Physical and chemical properties of 6-Bromoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinoxaline is a halogenated heterocyclic compound built upon a quinoxaline core, which consists of a benzene ring fused to a pyrazine ring.[1] Its chemical structure, featuring a reactive bromine atom, makes it a valuable and versatile building block in medicinal chemistry and materials science. The quinoxaline scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities.[2] The presence of the bromo-substituent at the 6-position provides a key handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and the development of functional organic materials. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and an exploration of the biological activities associated with its derivatives.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties like solubility and pKa are limited, reliable data and predictions are summarized below.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50998-17-9 | [1] |
| Molecular Formula | C₈H₅BrN₂ | [1] |
| Molecular Weight | 209.04 g/mol | |
| Appearance | Light yellow to orange powder/crystal | N/A |
| Melting Point | 48-58 °C | |
| Boiling Point | 149 °C @ 18 mmHg | N/A |
| pKa (of parent Quinoxaline) | 0.56 (Weak Base) | |
| LogP (Predicted) | 2.2 |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Parent quinoxaline is water-soluble. |
| Ethyl Acetate | Soluble | Commonly used as an extraction solvent in its synthesis. |
| Glacial Acetic Acid | Soluble | Used as a solvent for its synthesis. |
| Dimethylformamide (DMF) | Soluble | Used as a solvent for its synthesis. |
| Chloroform (CDCl₃) | Soluble | Suitable for NMR analysis. |
| Dimethyl Sulfoxide (DMSO-d₆) | Soluble | Suitable for NMR analysis. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
Note: The following chemical shifts are predicted based on the analysis of quinoxaline and related bromo-substituted heterocyclic compounds. Actual experimental values may vary slightly.
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~8.85 | d | J ≈ 2.0 Hz | H-2 |
| ~8.83 | d | J ≈ 2.0 Hz | H-3 |
| ~8.20 | d | J ≈ 2.2 Hz | H-5 |
| ~8.05 | d | J ≈ 9.0 Hz | H-8 |
| ~7.80 | dd | J ≈ 9.0, 2.2 Hz | H-7 |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~146.0 | C-2 |
| ~145.5 | C-3 |
| ~142.0 | C-8a |
| ~140.5 | C-4a |
| ~133.0 | C-7 |
| ~131.0 | C-5 |
| ~130.0 | C-8 |
| ~122.0 | C-6 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 1620-1580 | C=N Stretch | Pyrazine Ring |
| 1550-1450 | C=C Stretch | Aromatic Rings |
| < 1000 | C-Br Stretch | Aryl Halide |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation | Notes |
| 210 | [M+2]⁺ | Molecular ion peak corresponding to the ⁸¹Br isotope. |
| 208 | [M]⁺ | Molecular ion peak corresponding to the ⁷⁹Br isotope. |
| 75 | Fragment | A common fragment in the mass spectrum. |
Chemical Reactivity and Synthesis
This compound serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions that functionalize the C6-position.
Reactivity Profile
The bromine atom on the quinoxaline ring is susceptible to replacement via several powerful C-C and C-N bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form amino-substituted quinoxalines.
These reactions allow for the attachment of a wide variety of substituents, which is a cornerstone of modern drug discovery.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
This protocol describes the synthesis of this compound from quinoxaline.
Materials:
-
Quinoxaline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (catalytic amount)
-
Glacial Acetic Acid
-
Saturated Sodium Carbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture at reflux temperature for approximately 20 hours under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate (2x).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
This general protocol is adapted from procedures for similar aryl bromides and can be used to functionalize this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting coupled product by column chromatography.
Protocol 3: General Method for Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the spectrum of the sample and identify the characteristic absorption bands.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable method like GC-MS or direct insertion probe.
-
Acquire the mass spectrum over an appropriate m/z range and analyze the molecular ion peak and fragmentation pattern.
Biological Activity of Quinoxaline Derivatives
While this compound is primarily a synthetic intermediate, the quinoxaline scaffold it contains is a key feature in many biologically active molecules. Derivatives synthesized from this compound have shown significant potential in various therapeutic areas.
-
Anticancer Activity: Many quinoxaline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis.
-
Antimicrobial Activity: Analogs have demonstrated promising activity against various pathogenic bacteria and fungi.
-
Neuroprotective Activity: Certain quinoxaline derivatives act as antagonists of AMPA receptors, which are implicated in neurodegenerative diseases.
Signaling Pathway Involvement: ASK1 Inhibition
A notable example of a molecular target for quinoxaline derivatives is the Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key component of the MAPK signaling cascade, which responds to cellular stresses like oxidative stress and inflammation. Overactivation of the ASK1 pathway can lead to apoptosis and fibrosis. A dibromo-substituted quinoxaline has been identified as a potent inhibitor of ASK1, highlighting a potential therapeutic strategy for diseases such as non-alcoholic fatty liver disease. Inhibition of ASK1 can prevent the downstream activation of JNK and p38 kinases, thereby mitigating cellular damage.
Conclusion
This compound is a fundamentally important heterocyclic compound whose value lies in its role as a versatile synthetic precursor. Its well-defined physical and spectroscopic properties, coupled with its reactivity in modern cross-coupling reactions, make it an indispensable tool for medicinal chemists and materials scientists. The broad spectrum of biological activities exhibited by its derivatives, particularly in oncology and neuropharmacology, ensures that this compound will continue to be a focal point for research and development in the creation of novel therapeutic agents and functional materials.
References
In-Depth Technical Guide on the Solubility of 6-Bromoquinoxaline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromoquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and screening in drug discovery and development processes. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the behavior of structurally similar compounds and provides standardized methodologies for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂[1][2] |
| Molecular Weight | 209.04 g/mol [1][2] |
| Appearance | White to off-white powder |
| Melting Point | 48-53 °C[3] |
| CAS Number | 50998-17-9 |
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a selection of organic solvents. This information is inferred from the solubility characteristics of similar heterocyclic compounds and should be confirmed by experimental determination.
| Solvent Category | Solvent | Predicted Solubility |
| Polar Protic | Methanol | Moderate |
| Ethanol | Moderate | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good |
| N,N-Dimethylformamide (DMF) | Good | |
| Acetonitrile | Fair | |
| Nonpolar | Toluene | Poor |
| Hexane | Poor |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following detailed methodologies are recommended.
Protocol 1: Qualitative Solubility Assessment
Objective: To rapidly assess the solubility of the compound in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide, N,N-Dimethylformamide, Toluene, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh approximately 1-2 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "freely soluble," "sparingly soluble," or "insoluble."
Protocol 2: Quantitative Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The presence of undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
After the equilibration period, cease shaking and allow the vials to stand for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a standard curve with known concentrations of this compound to quantify the sample concentration accurately.
-
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative determination of this compound solubility.
References
Spectroscopic Profile of 6-Bromoquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoquinoxaline, a significant heterocyclic compound utilized in various research and development applications, including pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring these spectra, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.85 | d | 1.8 | H-2 |
| 8.82 | d | 1.8 | H-3 |
| 8.24 | d | 2.4 | H-5 |
| 8.05 | d | 9.0 | H-8 |
| 7.85 | dd | 9.0, 2.4 | H-7 |
Note: Data is predicted and compiled from typical values for quinoxaline and bromo-aromatic systems. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 146.0 | C-2 |
| 145.5 | C-3 |
| 142.0 | C-8a |
| 140.5 | C-4a |
| 134.0 | C-7 |
| 131.5 | C-5 |
| 130.0 | C-8 |
| 122.0 | C-6 |
Note: Data is predicted and compiled based on known substituent effects on the quinoxaline scaffold.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 1580-1620 | Medium-Strong | C=C and C=N ring stretching |
| 1450-1500 | Medium | Aromatic ring stretching |
| 1000-1100 | Strong | C-Br stretch |
| 800-900 | Strong | C-H out-of-plane bending |
Note: These are characteristic absorption bands for bromo-substituted aromatic heterocycles.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | ~100 / ~98 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 129 | Variable | [M - Br]⁺ |
| 102 | Variable | [M - Br - HCN]⁺ |
| 75 | Variable | Further fragmentation |
Note: The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with a near 1:1 ratio.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Materials and Equipment:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp resonance signals.
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including the pulse angle (typically 90°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon will appear as a singlet).
-
Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay are required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Materials and Equipment:
-
This compound sample (solid)
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them with known correlation tables to identify functional groups.
-
-
Cleaning: After the measurement, clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent and a soft wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Solvent for sample dissolution (e.g., methanol or acetonitrile)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak. For this compound, this will be a pair of peaks of nearly equal intensity at m/z 208 and 210, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern to gain further structural information.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromoquinoxaline. Given the importance of quinoxaline derivatives in medicinal chemistry, a thorough understanding of their structural characterization is paramount. This document outlines the predicted spectral data, offers a detailed interpretation, and provides standardized experimental protocols for acquiring such spectra. The data presented herein is computationally predicted and serves as a reference for the analysis of experimentally obtained spectra.
Introduction to the Spectroscopic Analysis of Quinoxalines
Quinoxalines, bicyclic heteroaromatic compounds, are significant scaffolds in the development of therapeutic agents. Their derivatives have demonstrated a wide range of biological activities, making their unambiguous structural elucidation a critical step in drug discovery. NMR spectroscopy is an essential analytical technique for determining the precise molecular structure of these compounds in solution. This guide focuses on this compound, detailing the expected ¹H and ¹³C NMR spectral features to aid researchers in its identification and characterization.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were obtained using computational prediction tools and are intended to be a guide for interpreting experimental data. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.85 | d | 1.8 |
| H-3 | 8.82 | d | 1.8 |
| H-5 | 8.25 | d | 2.2 |
| H-7 | 7.90 | dd | 9.0, 2.2 |
| H-8 | 8.05 | d | 9.0 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 146.5 |
| C-3 | 145.8 |
| C-5 | 133.5 |
| C-6 | 125.0 |
| C-7 | 132.0 |
| C-8 | 130.5 |
| C-4a | 142.0 |
| C-8a | 141.5 |
Spectral Interpretation and Analysis
The predicted NMR spectra of this compound reveal a distinct pattern of signals characteristic of its substituted quinoxaline core.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five signals in the aromatic region.
-
Pyrazine Protons (H-2 and H-3): The two protons on the pyrazine ring, H-2 and H-3, are the most deshielded due to the electron-withdrawing effect of the two nitrogen atoms. They are predicted to appear as doublets around 8.85 and 8.82 ppm, with a small coupling constant (¹JHH ≈ 1.8 Hz) characteristic of the coupling between H-2 and H-3.
-
Benzene Ring Protons (H-5, H-7, and H-8): The protons on the benzene ring are influenced by the bromine substituent at the C-6 position.
-
H-5: This proton is situated ortho to the bromine atom and is expected to appear as a doublet around 8.25 ppm. The splitting is due to the meta-coupling with H-7 (⁴JHH).
-
H-7: This proton is positioned meta to the bromine atom and is predicted to be a doublet of doublets around 7.90 ppm, arising from ortho-coupling with H-8 (³JHH) and meta-coupling with H-5 (⁴JHH).
-
H-8: This proton is para to the bromine atom and is expected to be a doublet around 8.05 ppm due to ortho-coupling with H-7 (³JHH).
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is predicted to display eight distinct signals for the eight carbon atoms in the this compound molecule.
-
Pyrazine Carbons (C-2 and C-3): These carbons are adjacent to the nitrogen atoms and are therefore significantly deshielded, appearing at approximately 146.5 and 145.8 ppm.
-
Brominated Carbon (C-6): The carbon directly attached to the bromine atom (C-6) is expected to resonate around 125.0 ppm. The chemical shift is influenced by the electronegativity and heavy atom effect of bromine.
-
Other Benzene Ring Carbons (C-5, C-7, C-8): The remaining carbons of the benzene ring are predicted to appear between 130.5 and 133.5 ppm.
-
Bridgehead Carbons (C-4a and C-8a): The two quaternary carbons at the ring junction are expected to be in the range of 141.5 to 142.0 ppm.
Experimental Protocols
The following are general experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra of quinoxaline derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans or more to achieve an adequate signal-to-noise ratio.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectral analysis of a compound like this compound.
This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. By combining the predicted data with the outlined experimental protocols and analysis workflow, researchers and drug development professionals can confidently approach the structural characterization of this and related quinoxaline derivatives.
Thermogravimetric Analysis of 6-Bromoquinoxaline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere.[1][3] Any mass change is recorded as a function of temperature, providing valuable insights into physical and chemical phenomena such as desorption, decomposition, and oxidation.[3] For pharmaceutical compounds like 6-Bromoquinoxaline, TGA is instrumental in determining thermal stability, which is a critical parameter for drug development, formulation, and storage.
Hypothetical Thermogravimetric Analysis of this compound
Based on the thermal behavior of similar aromatic and heterocyclic compounds, a hypothetical TGA experiment on this compound is presented below. This section includes illustrative data and an interpretation of the expected thermogram.
Summary of Thermal Decomposition Data
The following table summarizes the expected quantitative data from a TGA experiment on this compound conducted under an inert nitrogen atmosphere.
| Parameter | Value | Unit | Description |
| Sample Name | This compound | - | - |
| Initial Sample Mass | 5.25 | mg | - |
| Heating Rate | 10 | °C/min | - |
| Temperature Range | 25 - 600 | °C | - |
| Purge Gas | Nitrogen | - | - |
| Flow Rate | 50 | mL/min | - |
| Decomposition Stage 1 | |||
| Onset Temperature (Tonset) | ~ 210 | °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 235 | °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (Δm) | ~ 38.2 | % | Percentage of mass lost in this stage. |
| Decomposition Stage 2 | |||
| Onset Temperature (Tonset) | ~ 350 | °C | The temperature at which the second stage of mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 380 | °C | The temperature at which the rate of mass loss is at its maximum for the second stage. |
| Mass Loss (Δm) | ~ 45.5 | % | Percentage of mass lost in this stage. |
| Final Residue | |||
| Residue at 600 °C | ~ 16.3 | % | The remaining mass at the end of the experiment. |
Interpretation of the TGA Curve
The TGA curve of this compound would likely exhibit a multi-stage decomposition profile. The initial, slight mass loss below 150°C can be attributed to the desorption of moisture or residual solvent. The first major decomposition stage, with an onset around 210°C, is likely associated with the cleavage of the C-Br bond and the initial fragmentation of the quinoxaline ring. The second decomposition stage, commencing at approximately 350°C, would correspond to the further breakdown of the heterocyclic ring structure into smaller volatile fragments. The presence of a final residue suggests the formation of a stable carbonaceous material at high temperatures.
Experimental Protocol for Thermogravimetric Analysis
This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.
Instrumentation
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500)
-
Microbalance (sensitivity ±0.1 µg)
-
Alumina or platinum crucibles (pans)
-
Inert gas supply (high purity nitrogen or argon)
Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.
-
Record the exact initial mass of the sample.
TGA Instrument Setup and Measurement
-
Place the sample crucible onto the TGA balance mechanism.
-
Close the furnace and ensure a proper seal.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 25°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
Initiate the heating program and data acquisition.
-
Record the mass loss as a function of temperature.
Data Analysis
-
Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.
-
Determine the onset temperature of each decomposition step.
-
Quantify the mass loss at each stage and the final residue percentage.
Visualizing the Experimental Workflow and Decomposition Pathway
The following diagrams illustrate the experimental workflow for the thermogravimetric analysis and a plausible signaling pathway for the thermal decomposition of this compound.
References
An In-depth Technical Guide to the X-ray Crystallography of 6-Bromoquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the X-ray crystallography of 6-bromoquinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, and the introduction of a bromine atom at the 6-position offers a valuable tool for modulating the physicochemical and biological properties of these compounds. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
Introduction to this compound Derivatives
Quinoxalines are a class of heterocyclic compounds composed of a fused benzene and pyrazine ring. They are a common feature in a variety of biologically active molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The bromine substituent at the 6-position of the quinoxaline core serves as a key functional group that can influence the compound's electronic properties and provide a handle for further synthetic modifications.
X-ray Crystallography Data of this compound Derivatives
The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is achieved through single-crystal X-ray diffraction. This technique provides invaluable data on molecular geometry, conformation, and intermolecular interactions. Below is a summary of crystallographic data for representative this compound derivatives.
Table 1: Comparative Crystallographic Data of Quinoxaline Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | C₁₆H₉N₃O₂S₂ | Monoclinic | P2₁/c | 11.7649(4) | 5.3386(2) | 24.3536(8) | 90 | 105.610(3) | 90 | 1473.18(9) | 4 |
| 2-Amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate | C₁₂H₈Br₂N₃O⁺·Br⁻·H₂O | Triclinic | P-1 | 7.5069(7) | 9.7435(10) | 10.1997(11) | 92.453(8) | 108.627(8) | 99.423(8) | 688.88(12) | 2 |
Experimental Protocols
The successful X-ray crystallographic analysis of this compound derivatives is contingent on the preparation of high-quality single crystals and the meticulous execution of the diffraction experiment.
Synthesis and Crystallization of a this compound Derivative
This protocol describes the synthesis of 6-bromo-2,3-diphenylquinoxaline, a common derivative, followed by a general procedure for obtaining single crystals suitable for X-ray diffraction.
Synthesis of 6-Bromo-2,3-diphenylquinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL).
-
Reaction Execution: Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-bromo-2,3-diphenylquinoxaline.[3]
Crystallization for X-ray Diffraction
High-quality single crystals are typically grown using slow evaporation or vapor diffusion methods.
-
Solvent Selection: Determine a suitable solvent system where the compound has moderate solubility. This often involves a primary solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.
-
Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen primary solvent. Filter the solution to remove any particulate matter and place it in a clean vial, loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a reservoir of the anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting the growth of single crystals.
Single-Crystal X-ray Diffraction and Structure Refinement
The following is a general workflow for data collection and structure solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant if data is to be collected at low temperatures.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction intensities on a detector.[4]
-
Data Processing: The collected raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, bond lengths, and bond angles, resulting in the final crystal structure.
Signaling Pathways of Bromoquinoxaline Derivatives in Drug Development
Several bromoquinoxaline derivatives have shown promise as potent inhibitors of key signaling kinases, such as Apoptosis Signal-Regulating Kinase 1 (ASK1) and Pim-1 kinase, which are implicated in cancer and inflammatory diseases.
ASK1 Signaling Pathway
ASK1 is a key component of the MAPK signaling pathway, which is involved in cellular responses to stress, leading to apoptosis and inflammation. Inhibition of ASK1 is a potential therapeutic strategy for various diseases.
Caption: Inhibition of the ASK1 signaling pathway by a this compound derivative.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development.
Caption: Inhibition of the Pim-1 kinase signaling pathway by a this compound derivative.
Conclusion
The crystallographic analysis of this compound derivatives provides essential structural insights for the development of novel therapeutic agents. The detailed understanding of their three-dimensional structures, facilitated by the experimental protocols outlined in this guide, allows for the rational design of more potent and selective inhibitors of key biological targets, such as the ASK1 and Pim-1 kinases. The continued exploration of the synthesis and crystallographic characterization of this important class of compounds will undoubtedly accelerate the discovery of new and effective drugs.
References
Methodological & Application
Synthesis of 6-Bromoquinoxaline via Hinsberg Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-bromoquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the Hinsberg condensation of 4-bromo-1,2-phenylenediamine and glyoxal. This guide includes both conventional and microwave-assisted procedures, comprehensive characterization data, and an overview of the applications of this compound in drug discovery and development.
Introduction
Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 6-position of the quinoxaline ring provides a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery programs. These derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.
The Hinsberg condensation, a reaction between an ortho-diamine and a 1,2-dicarbonyl compound, is a classical and efficient method for the synthesis of quinoxalines. This application note details the synthesis of this compound from commercially available starting materials, providing researchers with reliable protocols for its preparation.
Applications in Drug Development
The this compound moiety is a key building block in the development of novel therapeutic agents. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.
Anticancer Activity: Quinoxaline derivatives are well-known for their potential as anticancer agents. They have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, and liver. The bromine substituent on the quinoxaline ring can serve as a strategic point for derivatization to optimize anticancer potency.
Kinase Inhibition: Many quinoxaline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases. The this compound scaffold can be elaborated to design potent and selective kinase inhibitors. For instance, certain 6-bromo-quinoxaline derivatives have been investigated as potent inhibitors of kinases like Pim-1 and Pim-2, which are involved in cell survival and proliferation.[1]
Experimental Protocols
This section provides two detailed protocols for the synthesis of this compound via the Hinsberg condensation of 4-bromo-1,2-phenylenediamine and glyoxal: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis of this compound
This protocol describes a traditional approach using conventional heating.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol offers a more rapid and energy-efficient synthesis using microwave irradiation.[2]
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Microwave-safe reaction vessel
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, place 4-bromo-1,2-phenylenediamine (1.0 eq) and a 40% aqueous solution of glyoxal (1.1 eq).
-
Add a minimal amount of ethanol to ensure homogeneity.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product as described in the conventional protocol (steps 6-9).
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reactants | ||
| 4-bromo-1,2-phenylenediamine | 1.0 eq | 1.0 eq |
| Glyoxal (40% aq.) | 1.1 eq | 1.1 eq |
| Reaction Conditions | ||
| Solvent | Ethanol | Ethanol (minimal) |
| Temperature | Reflux | 120-150 °C |
| Time | 2-4 hours | 5-15 minutes |
| Product | ||
| Yield | Moderate to Good | Good to Excellent |
| Characterization | ||
| Melting Point (°C) | 49-51 | 49-51 |
| ¹H NMR (CDCl₃, ppm) | δ 8.85 (d, J=1.8 Hz, 1H), 8.80 (d, J=1.8 Hz, 1H), 8.20 (d, J=2.2 Hz, 1H), 8.00 (d, J=8.9 Hz, 1H), 7.85 (dd, J=8.9, 2.2 Hz, 1H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 146.9, 145.8, 143.5, 141.6, 133.5, 131.2, 130.9, 122.3 | |
| Mass Spec (m/z) | [M]+ at 208.9, [M+2]+ at 210.9 |
Visualizations
Hinsberg Condensation Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Hinsberg condensation.
Caption: Experimental workflow for the synthesis of this compound.
Hinsberg Condensation Mechanism
The following diagram illustrates the reaction mechanism for the Hinsberg condensation of an o-phenylenediamine with glyoxal.
Caption: Reaction mechanism of the Hinsberg quinoxaline synthesis.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Bromoquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 6-bromoquinoxaline derivatives utilizing microwave-assisted methodologies. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The introduction of a bromine atom at the 6-position offers a versatile handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.[5] Microwave-assisted synthesis presents a green and efficient alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.
Data Presentation
Table 1: Microwave-Assisted Synthesis of this compound-2,3(1H,4H)-dione
| Starting Materials | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |
| 4-bromo-1,2-diaminobenzene, Oxalic acid dihydrate | Glacial acetic acid | 120-150 °C | 10-20 min | High | |
| 4-bromo-o-phenylenediamine, Oxalic acid | Ethanol/4 M HCl | Not specified (conventional reflux) | 4-6 hours | - |
Table 2: Microwave-Assisted Synthesis of Substituted 6-Aminoquinoxalines
| Starting Material | Nucleophile | Microwave Conditions | Reaction Time | Yield | Reference |
| 6-fluoro-quinoxaline | Pyrrolidine | 200 °C | 30 min | Moderate to excellent | |
| 2,3-Difuryl substituted 6-fluoroquinoxaline | Cyclic secondary amines | Not specified | 30 min | Excellent | |
| 2,3-dimethyl- or 2,3-di-p-tolyl- substituted 6-fluoroquinoxaline | Amines | Not specified | Prolonged | - |
Table 3: Synthesis of this compound
| Starting Materials | Solvent | Reaction Conditions | Reaction Time | Yield | Reference |
| Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide | Glacial acetic acid | Reflux | 20 h | 50% | |
| Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide | DMF | Reflux | 20 h | 51% |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound-2,3(1H,4H)-dione
Materials:
-
4-bromo-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Glacial acetic acid
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Vacuum filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromo-1,2-diaminobenzene (0.935 g, 5 mmol) and oxalic acid dihydrate (0.63 g, 5 mmol).
-
Add glacial acetic acid (10 mL) to the vessel to act as a solvent and energy transfer medium.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 120-150 °C for 10-20 minutes. The optimal time and temperature should be determined empirically for the specific microwave system being used.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid).
-
Dry the purified product under vacuum.
Protocol 2: General Microwave-Assisted Synthesis of Substituted Quinoxalines
Materials:
-
Substituted-o-phenylenediamine (e.g., 4-bromo-1,2-diaminobenzene)
-
1,2-diketone
-
MgBr₂·OEt₂ (Magnesium bromide etherate)
-
Quartz tube
-
Teflon vial with screw cap
-
Microwave oven
-
Ethyl acetate
-
Water
Procedure:
-
In a quartz tube, combine the substituted-o-phenylenediamine (0.001 mol), the 1,2-diketone (0.001 mol), and MgBr₂·OEt₂ (0.004 mol).
-
Insert the quartz tube into a Teflon vial and securely screw the cap.
-
Subject the vial to microwave irradiation for 1-2.5 minutes. It is recommended to use intervals, for example, 5 cycles of 30 seconds each.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: Inhibition of ASK1 signaling pathway by this compound derivatives.
References
6-Bromoquinoxaline: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Bromoquinoxaline is a key heterocyclic building block in organic synthesis, prized for its versatile reactivity and the prevalence of the quinoxaline core in a wide array of biologically active compounds and functional materials. The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and biological activity data for key transformations involving this compound, highlighting its utility in medicinal chemistry and materials science.
Key Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a wide range of derivatives through palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinoxalines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl quinoxalines, which are common motifs in pharmacologically active molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 6-Bromo-haloquinoxalines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 85-95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 80-90 | [1] |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 82-92 | [1] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 75-85 | [1] |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 70-80 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile
Note: This protocol is for a closely related substrate and can be adapted for this compound.
-
Reaction Setup: In a Schlenk flask, combine 6-bromo-4-chloroquinoline-3-carbonitrile (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 6-Aminoquinoxalines
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in many pharmaceutical agents.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Table 2: Representative Buchwald-Hartwig Amination of 6-Bromo-quinolines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 1.5 | 60-88 | |
| 2 | Pyrrolidine | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 1.5 | 60-88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-2-(aryl/heteroaryl)-4-trifluoromethyl-quinolines
Note: This protocol is for a closely related substrate and can be adapted for this compound.
-
Reaction Setup: In a sealed tube, add 6-bromo-2-(aryl/heteroaryl)-4-trifluoromethyl-quinoline (1 equivalent), the corresponding amine (1.2 equivalents), Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), and Cs₂CO₃ (1.4 equivalents) in toluene.
-
Inert Atmosphere: Flush the tube with an inert gas (e.g., Argon or Nitrogen).
-
Reaction: Heat the mixture at 110-130 °C for 1.5 hours.
-
Work-up: After cooling, extract the mixture with saturated Na₂S₂O₃ and ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 6-Alkynylquinoxalines
The Sonogashira coupling provides a direct route to 6-alkynylquinoxalines by reacting this compound with terminal alkynes. This transformation is valuable for the synthesis of conjugated systems used in materials science and as precursors for more complex molecular scaffolds.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Table 3: Representative Sonogashira Coupling Reactions of Halo-Quinolines
| Entry | Terminal Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 71-99 | |
| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 71-99 | |
| 3 | 4-Cyanophenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 20 | |
| 4 | Thiophen-2-ylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 71-99 | |
| 5 | Cyclopropylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 71-99 |
Experimental Protocol: General Procedure for Sonogashira Coupling of Dibromo-2-trifluoromethylquinoline
Note: This protocol is for a closely related substrate and can be adapted for this compound.
-
Reaction Setup: To a solution of the dibromo-2-trifluoromethylquinoline (1 equivalent) and the terminal alkyne (3.0 equivalents) in a mixture of dioxane and NEt₃, add Pd(PPh₃)₄ (2.5 mol%) and CuI (5 mol%).
-
Reaction: Heat the reaction mixture at 100 °C for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to afford the desired alkynylated quinoline.
Biological Activity of 6-Substituted Quinoxaline Derivatives
Derivatives of this compound have shown significant potential in drug discovery, exhibiting a range of biological activities, particularly as anticancer agents through the inhibition of various protein kinases.
Table 4: Anticancer Activity of 6-Substituted Quinoxaline Derivatives
| Compound Structure | Target/Cell Line | IC₅₀ (µM) | Reference |
| (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine | C-Met Kinase | Not specified in abstract | |
| 6-Arylaminoflavone derivative | HeLa (Cervical Cancer) | 1.97 ± 1.29 | |
| 6-Arylaminoflavone derivative | MCF-7 (Breast Cancer) | 3.06 ± 1.07 | |
| 6-Arylaminoflavone derivative | U87MG (Brain Cancer) | 22.01 ± 0.77 | |
| 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline | A549 (Lung Cancer) | >25 | |
| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | A549 (Lung Cancer) | 9.32 ± 1.56 |
Signaling Pathway Illustration:
The anticancer activity of many quinoxaline derivatives stems from their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways.
Caption: Inhibition of kinase signaling by quinoxaline derivatives.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides straightforward access to a diverse range of functionalized quinoxaline derivatives. The significant biological activities exhibited by these derivatives, particularly in the realm of anticancer research, underscore the importance of this compound as a key scaffold for the development of novel therapeutic agents and functional materials. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this important heterocyclic compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development. The functionalization of the quinoxaline ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of functionalized quinoxalines. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under relatively mild conditions. Starting from readily available 6-bromoquinoxaline, a wide array of substituents can be introduced at the 6-position, providing access to a diverse chemical space for drug discovery and materials science.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful control of reaction parameters. Key factors to consider include:
-
Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine ligand is crucial for catalytic activity and selectivity. The ligand stabilizes the palladium center, facilitates the elementary steps of the catalytic cycle, and can influence the reaction scope.
-
Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (in Suzuki and Stille couplings) or in the regeneration of the active catalyst (in Heck and Sonogashira couplings). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. It should also be inert to the reaction conditions. Common solvents include toluene, dioxane, DMF, and THF. The use of aqueous solvent mixtures is common in Suzuki couplings.
-
Inert Atmosphere: Many palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, reactions should be performed under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation. Degassing of solvents and reagents is often necessary.
-
Temperature: The reaction temperature influences the reaction rate. Optimization is often required to achieve a balance between a reasonable reaction time and the prevention of side reactions or decomposition of thermally sensitive compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (boronic acid or boronic ester) with an organic halide.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 85-95 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 75-85 |
Experimental Protocol: Synthesis of 6-Phenylquinoxaline
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add a degassed 4:1 to 10:1 mixture of dioxane and water.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-phenylquinoxaline.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12-24 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | 65-80 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 24 | 60-75 |
Experimental Protocol: Synthesis of 6-Styrylquinoxaline
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube or pressure vessel
-
Magnetic stirrer
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv), styrene (1.2 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) in anhydrous DMF.
-
Add triethylamine (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 6-styrylquinoxaline.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Quantitative Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | THF | 65 | 4-8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (3) | i-Pr₂NH | DMF | 80 | 6 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 70 | 12 | 75-85 |
Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinoxaline
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.02 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine (2.0 equiv) via syringe.
-
Add phenylacetylene (1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture at 65 °C under a nitrogen atmosphere for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(phenylethynyl)quinoxaline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 18 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | THF | 80 | 24 | 70-80 |
Experimental Protocol: Synthesis of 6-Morpholinoquinoxaline
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), cesium carbonate (1.4 equiv), Pd₂(dba)₃ (0.015 equiv), and Xantphos (0.03 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane, followed by morpholine (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford 6-morpholinoquinoxaline.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.
Quantitative Data
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-85 |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 80 | 12 | 65-80 |
| 3 | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 100 | 24 | 60-75 |
Experimental Protocol: Synthesis of 6-Phenylquinoxaline
Materials:
-
This compound
-
Tributyl(phenyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by tributyl(phenyl)tin (1.1 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to give 6-phenylquinoxaline.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for a typical cross-coupling reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst and ligands. Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive inert gas pressure. |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Ineffective base | Use a stronger or more soluble base. Ensure the base is finely powdered. | |
| Formation of side products | Homocoupling of coupling partner | Thoroughly degas the reaction mixture. Use a slight excess of the limiting reagent. |
| Protodeboronation (Suzuki) | Use anhydrous solvents. Consider using a boronic ester instead of a boronic acid. | |
| Dehalogenation of starting material | Use a non-protic solvent. Avoid excessively high temperatures. |
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound offer a robust and versatile platform for the synthesis of a wide range of functionalized quinoxaline derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this important area of chemical synthesis. Careful optimization of reaction conditions is key to achieving high yields and purity, enabling the development of novel compounds for applications in drug discovery and materials science.
References
Synthesis of 6-Aminoquinoxaline from 6-Bromoquinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of 6-aminoquinoxaline from 6-bromoquinoxaline is a crucial transformation in medicinal chemistry and materials science. 6-Aminoquinoxaline serves as a versatile building block for the development of novel pharmaceuticals and functional organic materials. This conversion is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the quinoxaline scaffold and an amino group. Due to the challenges of using ammonia directly in these reactions, a common and effective strategy involves a two-step process. First, this compound is coupled with an "ammonia equivalent," such as benzophenone imine. This is followed by the hydrolysis of the resulting imine to yield the desired 6-aminoquinoxaline. This method offers high yields and good functional group tolerance.
Key to the success of the Buchwald-Hartwig amination is the careful selection of the palladium catalyst, a sterically hindered phosphine ligand, a suitable base, and an appropriate solvent. Common catalyst systems include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) in combination with ligands like XPhos or BINAP. Strong bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required to facilitate the catalytic cycle. Anhydrous, non-polar aprotic solvents like toluene or dioxane are the preferred reaction media.
Following the palladium-catalyzed coupling, the resulting N-(quinoxalin-6-yl)diphenylmethanimine intermediate is readily hydrolyzed under acidic conditions to afford the final 6-aminoquinoxaline product. This two-step approach provides a reliable and scalable route for the synthesis of this important intermediate.
Experimental Protocols
Part 1: Buchwald-Hartwig Amination of this compound with Benzophenone Imine
This protocol describes the palladium-catalyzed coupling of this compound with benzophenone imine.
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.04 equiv).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene to the flask via syringe.
-
Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(quinoxalin-6-yl)diphenylmethanimine.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Hydrolysis of N-(quinoxalin-6-yl)diphenylmethanimine
This protocol describes the acidic hydrolysis of the intermediate to yield 6-aminoquinoxaline.
Materials:
-
Crude or purified N-(quinoxalin-6-yl)diphenylmethanimine
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(quinoxalin-6-yl)diphenylmethanimine from Part 1 in tetrahydrofuran (THF).
-
Add 2 M hydrochloric acid to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude 6-aminoquinoxaline.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value |
| Buchwald-Hartwig Coupling | |
| This compound (Equivalents) | 1.0 |
| Benzophenone Imine (Equivalents) | 1.2 |
| Pd₂(dba)₃ (mol%) | 2 |
| Xantphos (mol%) | 4 |
| NaOtBu (Equivalents) | 1.4 |
| Solvent | Toluene |
| Temperature (°C) | 110 |
| Reaction Time (h) | 18 |
| Hydrolysis | |
| Solvent | THF / 2M HCl |
| Temperature (°C) | Room Temperature |
| Reaction Time (h) | 3 |
| Overall Yield | |
| Typical Yield of 6-Aminoquinoxaline (%) | 75-85 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 6-aminoquinoxaline.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Derivatization of 6-Bromoquinoxaline for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 6-bromoquinoxaline, a versatile scaffold in medicinal chemistry. The strategic functionalization of this privileged heterocyclic core through modern cross-coupling reactions enables the synthesis of diverse compound libraries for screening against various therapeutic targets. This guide focuses on key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and summarizes the biological activities of the resulting derivatives, particularly in the realms of oncology and neuroprotection.
Introduction to this compound in Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent feature in numerous biologically active compounds.[1][2] The presence of a bromine atom at the 6-position offers a reactive handle for introducing a wide array of molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. Derivatives of this compound have shown significant potential as anticancer agents, often through the inhibition of protein kinases, and as neuroprotective agents by acting as antagonists of the AMPA receptor.[3][4]
Quantitative Data on Biological Activities
The derivatization of the this compound scaffold has yielded compounds with potent biological activities across different therapeutic areas. The following tables summarize the in vitro efficacy of representative derivatives against various cancer cell lines and their activity as kinase inhibitors and neuroprotective agents.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -Cl | -NHNH₂ | MCF-7 | >100 | [5] |
| 2 | -Cl | -N(CH₃)₂ | MCF-7 | 85.3 | |
| 3 | -NHNH₂ | -NHNH₂ | MCF-7 | 5.2 | |
| 4 | -N(CH₃)₂ | -N(CH₃)₂ | NCI-H460 | 45.6 | |
| XVa | (Structure not specified) | (Structure not specified) | HCT116 | 4.4 | |
| XVa | (Structure not specified) | (Structure not specified) | MCF-7 | 5.3 | |
| 4m | (Structure not specified) | (Structure not specified) | A549 | 9.32 ± 1.56 | |
| 4b | (Structure not specified) | (Structure not specified) | A549 | 11.98 ± 2.59 | |
| Doxorubicin | - | - | MCF-7 | (Reference) | |
| 5-Fluorouracil | - | - | A549 | 4.89 ± 0.20 |
Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Kinase Target | IC₅₀ (µM) | Reference |
| 1 | H | H | Pim-1 | 0.074 | |
| 5c | Br | H | Pim-1 | 0.083 | |
| 5e | H | F | Pim-1 | 0.107 | |
| 1 | H | H | Pim-2 | 2.10 | |
| 5c | Br | H | Pim-2 | 0.490 | |
| 5e | H | F | Pim-2 | 0.330 |
Table 3: Neuroprotective Activity of 6-Aminoquinoxaline Derivatives
| Compound | Neuroprotective Effect | Model | Reference |
| MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) | Substantial protection of dopaminergic neurons | In vitro model of Parkinson's Disease | |
| PAQ (4c) | Attenuated neurodegeneration | In vivo mouse model of Parkinson's Disease |
Experimental Protocols for Derivatization
The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, for instance, K₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 to 10:1 mixture of dioxane and water.
-
Degassing: Further degas the reaction mixture by bubbling with the inert gas for 15-30 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos (0.04 equiv), and a base, for example, sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.
-
Solvent Addition: Add an anhydrous solvent, for instance, toluene or dioxane.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add an anhydrous amine solvent, for example, triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-70 °C. The reaction progress should be monitored by TLC or GC.
-
Work-up: After the starting material is consumed, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography. A copper-free Sonogashira protocol may also be employed to avoid the formation of alkyne homocoupling byproducts.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. As many of these compounds act as kinase inhibitors, their mechanism of action can be understood within the context of kinase signaling cascades.
Kinase Inhibition Signaling Pathway
Many substituted quinoxalines function as ATP-competitive inhibitors of protein kinases. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that can drive malignant growth.
AMPA Receptor Antagonism
Quinoxaline derivatives are also known to act as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor in the central nervous system. Overstimulation of AMPA receptors is implicated in excitotoxicity, a process contributing to neuronal damage in various neurological conditions. By blocking the binding of glutamate, these antagonists can prevent excessive neuronal excitation and subsequent cell death, providing a neuroprotective effect.
Experimental Workflow for Derivatization and Screening
The general workflow for the derivatization of this compound and subsequent biological screening is a systematic process involving synthesis, purification, characterization, and bioassays.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Role of 6-Bromoquinoxaline in the Synthesis of Novel Anticancer Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among its derivatives, 6-bromoquinoxaline serves as a critical starting material and key intermediate in the synthesis of potent anticancer agents. The introduction of a bromine atom at the 6-position provides a strategic handle for further molecular elaboration and has been shown to enhance the antiproliferative activity of the resulting compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based anticancer agents, with a focus on their mechanism of action as kinase inhibitors.
Application Notes
This compound derivatives have demonstrated significant potential in oncology research, exhibiting cytotoxicity against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2]
Notably, derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[3][4] By competing with ATP at the kinase's binding site, these compounds can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby inhibiting cancer cell growth and survival.
Beyond EGFR, other kinase targets for quinoxaline-based inhibitors include Apoptosis Signal-Regulated Kinase 1 (ASK1), Pim-1/2 kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR). The versatility of the this compound core allows for the synthesis of a diverse library of compounds, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity for specific kinase targets.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative bromo-substituted quinoxaline and quinazoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4m | This compound | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | This compound | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 8a | 6-Bromoquinazoline | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| Compound 8a | 6-Bromoquinazoline | SW480 (Colorectal) | 17.85 ± 0.92 | - | - |
| Compound VIIIc | Quinoxaline | HCT116 (Colon) | 2.5 | Doxorubicin | Not Specified |
| Compound VIIIc | Quinoxaline | MCF-7 (Breast) | 9 | Doxorubicin | Not Specified |
| Compound VIIIa | Quinoxaline | HepG2 (Liver) | 9.8 | Doxorubicin | Not Specified |
| Compound VIIIe | Quinoxaline | HCT116 (Colon) | 8.4 | Doxorubicin | Not Specified |
| Compound XVa | Quinoxaline | HCT116 (Colon) | 4.4 | Doxorubicin | Not Specified |
| Compound XVa | Quinoxaline | MCF-7 (Breast) | 5.3 | Doxorubicin | Not Specified |
Note: The data presented is extracted from multiple sources for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of 6-Bromo-2,3-disubstituted-quinoxaline Derivatives
This protocol describes a general method for the synthesis of 6-bromo-2,3-disubstituted-quinoxaline derivatives, which have shown promising anticancer activities.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Substituted benzil derivative
-
Ethanol
-
Glacial Acetic Acid
-
Toluene
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in a mixture of toluene and acetic acid.
-
Add the desired substituted benzil derivative (1 equivalent) to the solution.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and a saturated brine solution.
-
Extract the organic layer with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to yield the desired 6-bromo-2,3-disubstituted-quinoxaline.
Characterization: Confirm the structure of the synthesized compounds using 1H-NMR, 13C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the synthesized compounds in the complete culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability versus the compound concentration.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound anticancer agents.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
Application Notes and Protocols for 6-Bromoquinoxaline Analogs: Antimicrobial and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 6-bromoquinoxaline analogs. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visualizations of potential mechanisms of action and experimental workflows.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The inclusion of a bromine atom at the 6-position of the quinoxaline scaffold has been explored as a strategy to modulate the physicochemical and biological properties of these molecules, potentially enhancing their therapeutic efficacy.[4][5] This document focuses on the available data and methodologies for assessing the antimicrobial and antifungal potential of these specific analogs.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of various this compound analogs. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)
| Compound | Derivative Type | Bacillus subtilis | Staphylococcus aureus | Streptococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium | Neisseria gonorrhoeae | Reference |
| 1 | 6-bromo-2,3-dichloroquinoxaline | >100 | >100 | >100 | >100 | >100 | >100 | >100 | |
| 3 | 6-bromo-2-chloro-3-hydrazinylquinoxaline | 25 | 25 | 50 | 50 | >100 | 50 | 50 | |
| 4 | 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | 12.5 | 25 | 25 | 50 | 50 | 50 | 25 | |
| 5a | 6-bromo-2-chloro-3-azidoquinoxaline | 50 | 50 | 50 | >100 | >100 | >100 | >100 | |
| 5b | 6-bromo-2-chloro-3-(morpholin-4-yl)quinoxaline | 50 | 50 | >100 | >100 | >100 | >100 | >100 | |
| 6 | 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloroquinoxaline | 25 | 50 | 50 | 50 | >100 | >100 | >100 | |
| 7a | 4-bromo-9-chloro-2,5-dimethyl-triazolo[4,3-a]quinoxaline | 12.5 | 25 | 25 | 50 | 50 | 25 | 25 | |
| 7b | 4-bromo-9-chloro-5-methyl-2-phenyl-triazolo[4,3-a]quinoxaline | 25 | 25 | 50 | 50 | >100 | 50 | 50 | |
| 8 | 4-bromo-9-chloro-2,5-dimethyl-1,2-dihydro-triazino[4,3-a]quinoxaline | 25 | 50 | 50 | >100 | >100 | >100 | >100 | |
| 9 | 4-bromo-9-chloro-2-phenyl-1,2-dihydro-triazino[4,3-a]quinoxaline | 50 | 50 | >100 | >100 | >100 | >100 | >100 | |
| 10 | 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | 25 | 25 | 50 | 50 | 50 | 50 | 25 | |
| 11 | 7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxaline | 12.5 | 25 | 25 | 50 | 50 | 25 | 25 |
Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)
| Compound | Derivative Type | Aspergillus flavus | Aspergillus fumigatus | Candida albicans | Reference |
| 1 | 6-bromo-2,3-dichloroquinoxaline | >100 | >100 | >100 | |
| 3 | 6-bromo-2-chloro-3-hydrazinylquinoxaline | >100 | >100 | >100 | |
| 4 | 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | 50 | 50 | 25 | |
| 5a | 6-bromo-2-chloro-3-azidoquinoxaline | >100 | >100 | >100 | |
| 5b | 6-bromo-2-chloro-3-(morpholin-4-yl)quinoxaline | >100 | >100 | >100 | |
| 6 | 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloroquinoxaline | >100 | >100 | >100 | |
| 7a | 4-bromo-9-chloro-2,5-dimethyl-triazolo[4,3-a]quinoxaline | 25 | 50 | 25 | |
| 7b | 4-bromo-9-chloro-5-methyl-2-phenyl-triazolo[4,3-a]quinoxaline | 50 | 50 | 50 | |
| 8 | 4-bromo-9-chloro-2,5-dimethyl-1,2-dihydro-triazino[4,3-a]quinoxaline | >100 | >100 | >100 | |
| 9 | 4-bromo-9-chloro-2-phenyl-1,2-dihydro-triazino[4,3-a]quinoxaline | >100 | >100 | >100 | |
| 10 | 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | 50 | 50 | 25 | |
| 11 | 7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxaline | 25 | 50 | 25 |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound analogs are provided below.
Protocol 1: Synthesis of 6-Bromo-2,3-dichloroquinoxaline (Starting Material)
This protocol is based on the synthesis described in the literature.
Materials:
-
4-bromo-o-phenylenediamine
-
Oxalic acid
-
Hydrochloric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate glassware and reflux apparatus
Procedure:
-
Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione:
-
In a round-bottom flask, react 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid.
-
Heat the reaction mixture under reflux for the appropriate time to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash the product with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Dry the purified 6-bromo-1,4-dihydroquinoxaline-2,3-dione.
-
-
Chlorination to 6-Bromo-2,3-dichloroquinoxaline:
-
In a well-ventilated fume hood, carefully react the 6-bromo-1,4-dihydroquinoxaline-2,3-dione with phosphorus oxychloride.
-
Add a catalytic amount of DMF to the reaction mixture.
-
Heat the mixture under reflux until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Isolate the precipitated 6-bromo-2,3-dichloroquinoxaline by filtration.
-
Wash the product thoroughly with water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent to obtain the purified compound.
-
Confirm the structure and purity of the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.
-
Protocol 2: Antimicrobial and Antifungal Susceptibility Testing
The following protocols are standard methods for determining the antimicrobial and antifungal efficacy of the synthesized this compound analogs.
This method provides a preliminary assessment of antimicrobial activity.
Materials:
-
Synthesized this compound analogs
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile paper discs (6 mm diameter)
-
Bacterial and fungal strains for testing
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Standard antibiotic and antifungal discs (e.g., Ampicillin, Gentamicin, Amphotericin B) as positive controls
-
Sterile swabs, petri dishes, and incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
-
Inoculation of Agar Plates:
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate with the prepared microbial suspension to create a lawn of growth.
-
-
Preparation and Application of Discs:
-
Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper discs with a specific volume of the compound solution (e.g., 10 µL to get 10 µ g/disc ).
-
Allow the solvent to evaporate completely from the discs in a sterile environment.
-
Using sterile forceps, place the impregnated discs, along with positive and negative control (DMSO-only) discs, onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
This method determines the minimum concentration of a compound that inhibits microbial growth.
Materials:
-
Synthesized this compound analogs
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial and fungal strains for testing
-
Standard antimicrobial agents as controls
-
Multichannel pipette, incubator, and plate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum and broth, no compound) and a sterility control well (broth only).
-
Incubate the plates under appropriate conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the growth can be measured using a microplate reader by reading the optical density at a suitable wavelength (e.g., 600 nm).
-
Visualizations
Proposed Mechanism of Action
While the specific signaling pathways for this compound analogs have not been fully elucidated, a proposed mechanism for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress and DNA damage in microbial cells.
Caption: Proposed mechanism of antimicrobial action for quinoxaline analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial and antifungal activity of this compound analogs.
References
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of 6-Bromoquinoxaline in Kinase Inhibitor Development: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of the 6-bromoquinoxaline scaffold in the development of potent and selective kinase inhibitors. This privileged structure has emerged as a cornerstone in medicinal chemistry for targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.
Quinoxaline derivatives, heterocyclic compounds composed of a fused benzene and pyrazine ring, are recognized for their broad spectrum of pharmacological activities.[1] The incorporation of a bromine atom at the 6-position of the quinoxaline core has proven to be a valuable strategy in the design of kinase inhibitors, influencing binding affinity, selectivity, and overall drug-like properties. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and thereby blocking the phosphorylation of downstream substrates.[1][2]
Targeted Kinases and Therapeutic Areas
Derivatives of this compound have been successfully developed to target a variety of protein kinases, demonstrating their versatility in addressing different therapeutic needs. Key kinase targets include:
-
Pim Kinases: Overexpressed in various hematologic and solid tumors, Pim-1 and Pim-2 kinases are crucial for cancer progression and drug resistance.[3] this compound derivatives have been synthesized as potent dual inhibitors of these kinases.[3]
-
Apoptosis Signal-Regulated Kinase 1 (ASK1): Inhibition of ASK1 is a promising strategy for treating conditions like non-alcoholic steatohepatitis.
-
Epidermal Growth Factor Receptor (EGFR): A key player in the signaling pathways of cell proliferation and migration, EGFR is a well-established target in cancer therapy. Quinoxalinone derivatives containing the 6-bromo moiety have shown significant inhibitory effects on EGFR.
-
Glycogen Synthase Kinase 3β (GSK-3β): Implicated in the pathogenesis of Alzheimer's disease and some cancers, GSK-3β is another important target for quinoxaline-based inhibitors.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making PI3K a critical therapeutic target.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against different kinase targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5c | Pim-1 | Submicromolar | |
| Pim-2 | Submicromolar | ||
| 5e | Pim-1 | Submicromolar | |
| Pim-2 | Submicromolar | ||
| 26e | ASK1 | 30.17 | |
| 6b | CDK2 | 177 | |
| 6k | HeLa Cells | 9.46 µM | |
| HCT-116 Cells | 10.88 µM | ||
| MCF-7 Cells | 6.93 µM | ||
| Compound 21 | EGFRwt | 46.1 | |
| Compound 45 | GSK-3β | 180 | |
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 | |
| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 | |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 | |
| Compound 84 | p-IKKβ Inhibition | More potent than parent |
| Compound ID | Cell Line | IC50 | Reference |
| 5c | MV4-11 (AML) | Growth Inhibition | |
| HCT-116 (Colorectal) | Growth Inhibition | ||
| 5e | MV4-11 (AML) | Growth Inhibition | |
| HCT-116 (Colorectal) | Growth Inhibition | ||
| LS3c | A431 (EGFR overexpressing) | Comparable to Gefitinib | |
| MN333 | A431 (EGFR overexpressing) | Comparable to Gefitinib | |
| MN343 | A431 (EGFR overexpressing) | Comparable to Gefitinib | |
| CPD4 | H1975 (Lung Cancer) | 3.47 µM | |
| CPD15 | H1975 (Lung Cancer) | 31.25 µM | |
| CPD16 | H1975 (Lung Cancer) | 79.43 µM | |
| CPD21 | H1975 (Lung Cancer) | 44.67 µM |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their kinase inhibitory activity.
Protocol 1: General Synthesis of Ethyl 6-bromo-3-((substituted-phenyl)amino)quinoxaline-2-carboxylates
This protocol is adapted from the synthesis of dual Pim-1/2 kinase inhibitors.
Step 1: Synthesis of Ethyl 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (Intermediate)
-
To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol, add diethyl 2-oxomalonate (1.0 eq) and a catalytic amount of citric acid (0.15 eq).
-
Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate product.
Step 2: Chlorination of the Intermediate
-
Suspend the intermediate from Step 1 in a suitable solvent (e.g., toluene) and add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to afford the chlorinated intermediate.
Step 3: Synthesis of the Final Compound
-
Dissolve the chlorinated intermediate from Step 2 in absolute ethanol.
-
Add the desired substituted aminophenol (e.g., 3-aminophenol, 1.5-3.0 eq).
-
Reflux the reaction mixture for several hours.
-
After cooling, filter the precipitate to obtain the final this compound derivative.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the IC50 values of the synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme.
-
Substrate peptide specific to the kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Synthesized this compound inhibitor compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted inhibitor compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic effects of the this compound derivatives on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HCT-116, MV4-11) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound compounds for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.
Experimental Workflow
Caption: A typical workflow for the development of this compound-based kinase inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: A simplified diagram illustrating the logic of SAR studies for this compound derivatives.
References
Application Notes & Protocols: The Strategic Use of 6-Bromoquinoxaline in the Synthesis of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a fused benzene and pyrazine ring.[1][2][3] This scaffold is of significant interest in medicinal chemistry as it is a core component of various natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition properties.[4][5] 6-Bromoquinoxaline, in particular, serves as a versatile and crucial building block for the synthesis of novel, functionalized quinoxaline derivatives. Its bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents to expand chemical diversity and explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as its use in constructing fused heterocyclic systems.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction is invaluable for synthesizing 6-aryl and 6-heteroaryl quinoxaline derivatives.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-heterocycles, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/Water | 80-100 | ~82 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/Water | 80-90 | High | |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂ (0.5) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | Good | |
| 4 | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene | 80 | Good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar heterocyclic compounds.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a 4:1 to 10:1 mixture of dioxane and water, via syringe.
-
Reaction Execution: Degas the entire mixture by bubbling with the inert gas for 15-30 minutes. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted quinoxaline.
Synthesis of Arylalkynes: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by both palladium and copper(I) complexes. It allows for the introduction of an alkynyl moiety at the 6-position of the quinoxaline core, a valuable functional group for further transformations or as a key pharmacophore.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling Conditions
The following table shows typical conditions and yields for Sonogashira reactions with various bromo-heterocycles.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | 5 | Et₃N | Toluene | RT | ~96 | |
| 2 | 1-Hexyne | Pd(OAc)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 80-100 | ~72 | |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | 5 | Et₃N | Toluene | RT | Good | |
| 4 | Cyclohexylacetylene | Pd(OAc)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 80-100 | ~75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is adapted from established methods for similar N-heteroaromatic halides.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF or Toluene) and an amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 eq.) via syringe. Stir the mixture for 10-15 minutes at room temperature. Add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC until the starting bromide is consumed (typically 2-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 6-alkynylquinoxaline.
Synthesis of Fused Heterocycles: Triazoloquinoxalines
This compound can also serve as a precursor for more complex, fused heterocyclic systems. For example, through a sequence of nucleophilic substitution followed by cyclization, it can be converted into biologically active triazoloquinoxalines. These fused systems are known to act as ligands for various biological receptors.
Synthetic Pathway to Triazoloquinoxalines
Caption: A general synthetic scheme for triazoloquinoxaline derivatives.
Protocol: Synthesis of 6-Hydrazinylquinoxaline (Key Intermediate)
This protocol describes the synthesis of a key intermediate for subsequent cyclization reactions, based on the reactivity of similar bromo-heterocycles.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or n-butanol.
-
Reagent Addition: Add hydrazine hydrate (excess, e.g., 5-10 eq.) to the solution.
-
Reaction Execution: Heat the mixture to reflux and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Wash the collected solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove excess hydrazine. The crude 6-hydrazinylquinoxaline can often be used in the next step without further purification.
Biological Significance of Synthesized Derivatives
The functionalization of the quinoxaline scaffold using this compound as a starting material is a proven strategy in drug discovery. The resulting derivatives exhibit a broad spectrum of biological activities.
-
Anticancer Activity: Many novel quinoxaline derivatives, including those synthesized via cross-coupling reactions, show potent cytotoxic effects against various human cancer cell lines. Some compounds have been reported to exhibit higher inhibitory effects than the reference drug doxorubicin.
-
Antimicrobial Activity: The quinoxaline core is present in several antibacterial and antifungal agents. Fused systems like tetrazoloquinoxalines have demonstrated dual activity as both anticancer and antimicrobial agents.
-
Antiviral Activity: Certain quinoxaline derivatives have shown promising activity against viruses such as the herpes virus.
The ability to systematically modify the 6-position of the quinoxaline ring allows researchers to fine-tune the pharmacological properties of these molecules, leading to the development of new therapeutic agents with improved potency and selectivity.
References
- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mtieat.org [mtieat.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
Application Notes and Protocols: 6-Bromoquinoxaline as a Scaffold for AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 6-bromoquinoxaline as a promising scaffold for the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. AMPA receptors, which are ionotropic glutamate receptors, play a crucial role in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1][2] Their overstimulation is implicated in various neurological disorders, making them a key target for therapeutic intervention.[3][4] The quinoxaline-2,3-dione core is a well-established pharmacophore for competitive AMPA receptor antagonists, and the strategic placement of a bromine atom at the 6-position offers unique properties that can influence binding affinity, selectivity, and pharmacokinetic profiles.[5]
Introduction to this compound and AMPA Receptor Antagonism
The quinoxaline-2,3-dione template has served as the foundation for numerous competitive AMPA receptor antagonists, including well-known compounds like NBQX and PNQX. The development of antagonists based on this scaffold has been instrumental in creating pharmacophore models for the AMPA receptor. The this compound scaffold is a strategic variation of this core structure. The bromine atom at the 6-position can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the glutamate binding site on the AMPA receptor. Research into quinoxaline derivatives has demonstrated that substituents on the benzene ring are critical for antagonist activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxalinedione derivatives is highly dependent on the substitution pattern on the quinoxaline ring. For the this compound scaffold, the following SAR insights, extrapolated from related quinoxaline-2,3-dione antagonists, are noteworthy:
-
Substituents at the 7-position: The nature of the substituent at the 7-position, adjacent to the bromine atom, can significantly impact potency and selectivity. Electron-withdrawing groups in this position are often beneficial for activity.
-
N-1 and N-4 Positions: Modifications at the N-1 and N-4 positions of the pyrazinedione ring can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. Introduction of a hydroxyl group at the N-1 position has been shown to improve AMPA receptor affinity.
-
Aromatic Core: The aromatic quinoxaline core is crucial for hydrophobic interactions within the binding pocket of the AMPA receptor.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activities of representative quinoxaline-based AMPA receptor antagonists. While specific data for a wide range of this compound derivatives is not extensively published in a consolidated format, the data for structurally related and well-characterized antagonists provide a benchmark for evaluating novel compounds based on this scaffold.
| Compound | In Vitro Activity (IC50/Ki, µM) | In Vivo Activity (ED50, µmol/kg) | Selectivity | Reference |
| NBQX | IC50 ≈ 0.4 (AMPA) | ED50 ≈ 32 (AMPA-evoked activity) | Weak effect on NMDA receptors at 60 µM | |
| PNQX | IC50 ≈ 1 (AMPA), IC50 ≈ 5 (NMDA) | ED50 ≈ 17 (AMPA-evoked activity) | Moderate selectivity for AMPA over NMDA | |
| YM90K | Ki = 0.084 (AMPA) | - | High selectivity for AMPA | |
| ZK200775 | - | - | Selective AMPA antagonist | |
| GYKI 52466 | IC50 ≈ 7.5 (AMPA) | ED50 ≈ 19 (AMPA-evoked activity) | Non-competitive, weak effect on NMDA receptors at 100 µM |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel this compound derivatives as AMPA receptor antagonists.
Protocol 1: General Synthesis of this compound-2,3-diones
A common method for synthesizing the quinoxaline-2,3-dione core involves the condensation of a substituted 1,2-phenylenediamine with oxalic acid or its derivatives. For this compound-2,3-dione, the synthesis would typically start with 4-bromo-1,2-phenylenediamine.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (2M)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine and oxalic acid dihydrate in 2M hydrochloric acid is heated under reflux for a specified period (e.g., 2-4 hours).
-
The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then ethanol.
-
For purification, the crude solid is dissolved in a hot alkaline solution (e.g., NaOH), treated with activated charcoal, and filtered.
-
The filtrate is then acidified (e.g., with HCl) to precipitate the purified product.
-
The final product is collected by filtration, washed with water, and dried.
Further modifications at the N-1, N-4, and 7-positions can be achieved through subsequent alkylation, nitration, and other standard organic chemistry reactions.
Protocol 2: In Vitro [³H]AMPA Binding Assay
This assay is used to determine the binding affinity of the synthesized compounds for the AMPA receptor.
Materials:
-
Rat whole brain membranes
-
[³H]AMPA (radioligand)
-
Synthesized this compound derivatives (test compounds)
-
Incubation buffer (e.g., Tris-HCl with KSCN)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Rat brain membranes are prepared and suspended in the incubation buffer.
-
The membrane suspension is incubated with a fixed concentration of [³H]AMPA and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled AMPA receptor ligand (e.g., L-glutamate).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 values (concentration of the test compound that inhibits 50% of the specific [³H]AMPA binding) are calculated from the competition curves.
Protocol 3: In Vitro Electrophysiological Recording
Whole-cell patch-clamp recordings from cultured neurons are used to assess the functional antagonist activity of the compounds.
Materials:
-
Cultured mouse cortical or rat hippocampal neurons
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
-
Internal solution for the patch pipette (e.g., containing K-gluconate, MgCl₂, EGTA, ATP, GTP, HEPES)
-
AMPA (agonist)
-
Synthesized this compound derivatives (test compounds)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Whole-cell recordings are established from cultured neurons.
-
The neurons are held at a specific membrane potential (e.g., -60 mV).
-
AMPA is applied to the neuron to evoke an inward current.
-
After establishing a stable baseline response to AMPA, the test compound is co-applied with AMPA at various concentrations.
-
The inhibition of the AMPA-evoked current by the test compound is measured.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 4: In Vivo Models of Neurological Disorders
The efficacy of the compounds can be evaluated in various animal models of neurological conditions where AMPA receptor overactivation is implicated, such as epilepsy and cerebral ischemia.
Example: Maximal Electroshock (MES) Seizure Model in Mice
Materials:
-
Mice
-
Electroshock apparatus
-
Synthesized this compound derivatives (test compounds)
-
Vehicle control
Procedure:
-
Animals are administered the test compound or vehicle at various doses via a specific route (e.g., intraperitoneally).
-
After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Visualizations
The following diagrams illustrate key concepts related to AMPA receptor signaling and the experimental evaluation of this compound derivatives.
Caption: AMPA Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Developing this compound AMPA Antagonists.
Caption: Key Structural Features for AMPA Antagonist Activity.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of AMPA/kainate receptor ligands and their therapeutic potential in neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromoquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromoquinoxaline and its derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields are a frequent challenge and can stem from several factors:
-
Incomplete Reactions: The reaction time may be too short or the temperature too low to drive the reaction to completion. Electron-withdrawing groups like bromine can decrease the reactivity of the starting materials, necessitating more forceful conditions.[1]
-
Suboptimal Reaction Conditions: The concentration of the acid catalyst (e.g., hydrochloric acid, acetic acid) might be too dilute.[1][2] Inefficient stirring can also hinder the reaction by limiting the interaction between reactants.[2]
-
Poor Quality of Starting Materials: The 4-bromo-1,2-diaminobenzene starting material can oxidize over time or contain impurities that interfere with the reaction.[1] Similarly, using hydrated oxalic acid when an anhydrous form is required can impede the synthesis.
-
Degradation of Reactants or Products: Prolonged exposure to high temperatures can lead to the degradation of the starting materials or the desired product.
Solutions:
-
Optimize Reaction Conditions: Gradually increase the reaction time and temperature, monitoring the progress using Thin Layer Chromatography (TLC). Consider switching to a stronger acid catalyst or increasing its concentration.
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
-
Ensure Purity of Starting Materials: Use freshly purified 4-bromo-1,2-diaminobenzene. If applicable, ensure your oxalic acid is anhydrous by drying it before use.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the diamine starting material.
Question 2: My reaction has produced a dark, intractable tar instead of a crystalline product. What went wrong?
Answer: The formation of a dark tar is typically due to side reactions or decomposition.
-
Excessive Heat or Prolonged Reaction Times: These conditions can lead to the polymerization and decomposition of the starting materials or the this compound product.
-
Oxidation of the Diamine: Aromatic 1,2-diamines are susceptible to air oxidation, especially at elevated temperatures, which can result in the formation of colored, polymeric byproducts.
Solutions:
-
Precise Temperature Control: Carefully control the reaction temperature and use TLC to monitor the reaction's progress to avoid unnecessarily long heating times.
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can minimize the oxidation of the 1,2-diamine starting material.
Question 3: How can I effectively purify my crude this compound?
Answer: The presence of unreacted starting materials and side products often necessitates a robust purification strategy.
-
Recrystallization: This is a common and effective method for purifying crude this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol/water mixtures or acetic acid.
-
Activated Charcoal: If your product has a persistent color, it may be due to colored impurities. Treating the solution with a small amount of activated charcoal during recrystallization can help adsorb these impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful alternative. A solvent gradient from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) can effectively separate the desired product from impurities.
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
Question 4: My experimental results are inconsistent and difficult to reproduce. What could be the cause?
Answer: Poor reproducibility often points to subtle variations in experimental parameters.
-
Variability in Reagent Quality: Different batches of starting materials and reagents can have varying levels of purity, which can affect the reaction outcome.
-
Inconsistent Reaction Setup: Minor changes in the heating rate, stirring speed, or the efficiency of the reflux condenser can lead to different results.
Solutions:
-
Standardize Reagent Quality: Whenever possible, use reagents from the same batch for a series of experiments. If a new batch is used, it is good practice to re-optimize the reaction conditions.
-
Maintain Consistent Experimental Conditions: Carefully document and control all reaction parameters, including heating mantle settings, stirring rates, and the physical setup of the apparatus.
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield | Incomplete reaction; Suboptimal conditions; Poor starting material quality | Increase reaction time/temperature; Use microwave synthesis; Optimize catalyst concentration; Use pure starting materials | |
| Dark Tar Formation | Excessive heat; Prolonged reaction time; Oxidation of diamine | Control temperature carefully; Monitor reaction by TLC; Use an inert atmosphere | |
| Product Impurity | Unreacted starting materials; Side products | Recrystallize from a suitable solvent (e.g., ethanol/water); Use activated charcoal for color removal; Perform column chromatography | |
| Poor Reproducibility | Variability in reagent quality; Inconsistent reaction setup | Use reagents from the same batch; Standardize and document all experimental parameters |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound-2,3(1H,4H)-dione
This protocol is a general method adapted from the synthesis of similar quinoxalinediones.
Materials:
-
4-bromo-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) in a mixture of ethanol (20 mL) and 4 M hydrochloric acid (10 mL).
-
Add oxalic acid dihydrate (1.26 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or acetic acid) to obtain pure this compound-2,3(1H,4H)-dione.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of this compound-2,3(1H,4H)-dione
This protocol offers a more rapid and efficient synthesis.
Materials:
-
4-bromo-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine 4-bromo-1,2-diaminobenzene (0.935 g, 5 mmol) and oxalic acid dihydrate (0.63 g, 5 mmol).
-
Add glacial acetic acid (10 mL) as the solvent and energy transfer medium.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 10-20 minutes. The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product if necessary and dry under vacuum.
Visualizations
References
Common side products in 6-Bromoquinoxaline reactions and their prevention
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Bromoquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side products and challenges encountered during its various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the two most prevalent side products are the result of hydrodehalogenation (replacement of the bromine atom with a hydrogen) and homocoupling of the starting material or coupling partner.[1]
Q2: What causes the formation of a dark, insoluble byproduct during the synthesis of this compound derivatives?
A2: The formation of dark, intractable tars or insoluble byproducts is often due to the polymerization or decomposition of starting materials or products at elevated temperatures.[1] Additionally, the oxidation of diamine precursors can lead to colored impurities.
Q3: Can Nucleophilic Aromatic Substitution (SNAr) compete with palladium-catalyzed amination of this compound?
A3: Yes, under certain conditions, SNAr can be a competing reaction pathway. The quinoxaline ring is electron-deficient, which can make it susceptible to direct nucleophilic attack, especially with strong nucleophiles or at high temperatures.[2][3] In some cases, SNAr can be a viable alternative to palladium-catalyzed methods, particularly when trying to employ "greener" reaction conditions.[3]
Q4: Why is my reaction yield consistently low when using this compound?
A4: Low yields can stem from several factors including inactive catalysts, poor solubility of the starting materials, suboptimal reaction temperature or time, and the use of an inappropriate base. For cross-coupling reactions, ensuring an inert atmosphere is crucial to prevent catalyst deactivation.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | - Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation.- Use a fresh batch of palladium catalyst or a more robust precatalyst. |
| Poor Solubility | - Screen different solvent systems (e.g., DMF/water, dioxane/water).- Increase the reaction temperature, while monitoring for decomposition. | |
| Ineffective Base | - Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Ensure the base is finely powdered and dry. | |
| Formation of Hydrodehalogenation Product | Source of Hydride | - Avoid alcoholic solvents that can act as hydride donors.- Use a non-coordinating or milder base. |
| High Temperature | - Lower the reaction temperature. | |
| Formation of Homocoupling Product | Presence of Oxygen | - Improve degassing techniques (e.g., use freeze-pump-thaw cycles).- Ensure a continuous positive pressure of an inert gas (Argon or Nitrogen). |
| High Catalyst Loading | - Reduce the catalyst loading to the minimum effective amount. | |
| Protodeborylation (Suzuki Reaction) | Unstable Boronic Acid | - Use a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time and temperature. |
Synthesis of this compound Derivatives
| Problem | Potential Cause | Recommended Solution |
| Formation of Dark, Insoluble Byproducts | High Reaction Temperature | - Optimize the reaction temperature; avoid excessive heating.- Use a solvent with a suitable boiling point to control the temperature. |
| Oxidation | - Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | - Monitor the reaction progress using TLC.- Cautiously increase the reaction time or temperature. |
| Poor Mixing | - Ensure efficient stirring throughout the reaction. | |
| Product Contamination with Polar Impurities | Incomplete Cyclization | - Ensure acidic conditions are maintained if the synthesis involves a cyclization step. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Common reaction pathways in Suzuki coupling of this compound.
Caption: Side reactions in Buchwald-Hartwig amination of this compound.
Caption: A logical workflow for troubleshooting this compound reactions.
References
Technical Support Center: Purification of Crude 6-Bromoquinoxaline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-Bromoquinoxaline by recrystallization. Below, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.
Data Presentation
Successful purification of this compound via recrystallization will significantly improve its purity. The following table summarizes typical, illustrative data that can be expected before and after the purification process. Actual results may vary based on the initial purity of the crude material and the specific conditions of the experiment.
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Yellow to brown powder | Light yellow to off-white crystalline solid |
| Melting Point | 48-53 °C (broad range)[1] | 54-58 °C (sharp range) |
| Purity (by HPLC/GC) | ~90-95% | >98% |
| Typical Recovery Yield | N/A | 70-90% |
| Primary Impurities | Unreacted starting materials, colored byproducts | Trace amounts of starting materials and soluble impurities |
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. The choice of solvent is critical for effective purification, and preliminary solvent screening is recommended. Ethanol and a hexane-ethyl acetate solvent system are excellent starting points.
Protocol 1: Recrystallization using a Single Solvent (Ethanol)
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry. Heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the product's melting point.
Protocol 2: Recrystallization using a Mixed Solvent System (Hexane-Ethyl Acetate)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.
-
Complete Precipitation and Isolation: Follow steps 4-7 from Protocol 1, using an ice-cold hexane-ethyl acetate mixture (in the same ratio as the final solvent composition) for washing the crystals.
Mandatory Visualization
References
Troubleshooting low yield in Suzuki coupling of 6-Bromoquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in the Suzuki coupling of 6-Bromoquinoxaline.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound that can lead to low product yield.
Q: My Suzuki coupling reaction with this compound has a very low or no yield. What are the primary causes?
A: Low to no yield in this reaction can often be attributed to one or more of the following factors: inactive catalyst, suboptimal reaction conditions, or poor reagent quality.[1] A systematic approach to troubleshooting is recommended to identify and resolve the issue.
Q: How can I determine if my palladium catalyst is the problem?
A: Catalyst inactivity is a frequent cause of reaction failure. The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.[1]
-
Signs of a Catalyst Problem:
-
No reaction or very low conversion of starting materials.
-
Formation of palladium black, which indicates catalyst degradation.[2]
-
-
Solutions:
-
Use a Pre-catalyst or Pd(0) Source: Employing a pre-catalyst or a direct Pd(0) source like Pd(PPh₃)₄ can ensure the presence of the active catalytic species from the start of the reaction.[2]
-
Ensure Rigorous Degassing: Oxygen can deactivate the catalyst through oxidation.[1] Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
-
Use Fresh Catalyst: Palladium catalysts, especially those like Pd₂(dba)₃, can degrade over time. Using a fresh batch from a reliable supplier is advisable.
-
Select Appropriate Ligands: For electron-deficient heteroaryl halides like this compound, using electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos can be beneficial for facilitating the oxidative addition step.
-
Q: I suspect my reaction conditions are not optimized. Where should I start?
A: Suboptimal reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the reaction yield.
Base Selection
The base is crucial for activating the boronic acid to facilitate transmetalation.
-
Problem: The chosen base may be too weak or incompatible with the substrate.
-
Solution: Systematically screen different bases. While common bases like K₂CO₃ are a good starting point, stronger bases such as K₃PO₄ or Cs₂CO₃ might be necessary for this electron-deficient system. Ensure the base is finely powdered for better reactivity.
Solvent System
The solvent plays a critical role in solubility and reactivity.
-
Problem: Poor solubility of this compound or other reagents can hinder the reaction.
-
Solution: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective. Experiment with different solvent systems and ratios to improve solubility.
Reaction Temperature
-
Problem: The reaction temperature might be too low for the coupling to proceed efficiently.
-
Solution: Suzuki couplings often require elevated temperatures, sometimes up to 100-120°C. If the reaction is sluggish, cautiously increasing the temperature may improve the rate.
Q: How do I know if my starting materials are the issue?
A: The quality of your this compound and boronic acid is critical for a successful reaction.
-
Problem: The boronic acid may be degrading, a common issue known as protodeboronation, especially in the presence of water and a base. Impurities in the this compound can also inhibit the catalyst.
-
Solution:
-
Use fresh, high-purity starting materials.
-
To combat boronic acid instability, consider using more stable derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborates. These can release the boronic acid slowly under the reaction conditions, minimizing degradation.
-
Caption: Workflow for screening palladium catalysts and ligands.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Bromoquinoxaline Derivatization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 6-bromoquinoxaline. The content is designed to directly address specific issues encountered during common palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses common problems encountered during the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the initial steps to troubleshoot this?
A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. The electron-deficient nature of the quinoxaline ring can sometimes inhibit the catalytic cycle. | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more robust precatalyst system (e.g., a G3 or G4 Buchwald precatalyst).[1][2] - Ensure rigorous exclusion of oxygen from the reaction, as this can lead to catalyst oxidation.[1] |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for the specific transformation with the quinoxaline substrate, leading to slow reaction rates or catalyst decomposition. | - For Suzuki and Buchwald-Hartwig reactions with electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often beneficial.[2] - For Sonogashira reactions, ligands like PPh₃ or XPhos can be effective.[3] - Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Ineffective Base | The base may be too weak to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) or may have poor solubility in the reaction solvent. | - For Suzuki coupling, consider stronger bases like K₃PO₄ or Cs₂CO₃. - For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOt-Bu or KHMDS are often required. - Ensure the base is finely powdered and dry to maximize its reactivity. |
| Poor Substrate Solubility | This compound and its derivatives may have limited solubility in common organic solvents, hindering the reaction. | - Try a different solvent system, such as DMF/water, dioxane/water, or toluene. - Increase the reaction temperature to improve solubility. - Increase the solvent volume, though this may require longer reaction times. |
| Decomposition of Coupling Partner | Boronic acids (in Suzuki coupling) can be prone to protodeboronation, especially at elevated temperatures and in the presence of water. | - Use fresh, high-purity boronic acid. - Consider using a more stable boronic ester (e.g., a pinacol ester). - Minimize reaction time and temperature where possible. |
Issue 2: Formation of Significant Side Products
Q: I am observing significant byproducts in my reaction mixture. What are the common side products and how can I minimize their formation?
A: The formation of byproducts is a frequent challenge in cross-coupling reactions. Identifying the side products can provide valuable clues for optimizing the reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Reaction Type(s) | Probable Cause(s) | Mitigation Strategies |
| Homocoupling of the Coupling Partner | Suzuki, Sonogashira | - Presence of oxygen, which can promote the homocoupling of boronic acids or alkynes. - For Sonogashira, copper(I) co-catalyst can facilitate alkyne dimerization (Glaser coupling). | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). - For Sonogashira reactions, consider using copper-free conditions or adding an amine scavenger. |
| Hydrodehalogenation (Debromination) | All | - The bromo group is replaced by a hydrogen atom. This can be promoted by certain bases, solvents, or high temperatures. | - Use a weaker base if possible (e.g., K₂CO₃ instead of NaOt-Bu). - Ensure all reagents and solvents are anhydrous, as water can be a proton source. - Lower the reaction temperature. |
| Double Reaction (for dihaloquinoxalines) | All | - If using a dihaloquinoxaline substrate, a second coupling reaction may occur, especially at higher temperatures or with prolonged reaction times. | - Carefully control the stoichiometry of the coupling partner (use close to 1 equivalent for mono-functionalization). - Lower the reaction temperature and monitor the reaction closely to stop it after the first coupling is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for the derivatization of this compound?
A1: The most common and versatile methods for the derivatization of this compound and other aryl bromides are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q2: How do I choose the right solvent for my this compound derivatization?
A2: The choice of solvent is critical and depends on the specific reaction and the solubility of the reactants. Common solvents for these cross-coupling reactions include:
-
Ethereal solvents: 1,4-Dioxane and THF are widely used, often in combination with water for Suzuki reactions.
-
Aromatic hydrocarbons: Toluene is a common choice, particularly for Buchwald-Hartwig aminations.
-
Amide solvents: DMF and DMAc can be effective, especially for substrates with poor solubility, but they can sometimes participate in side reactions at high temperatures.
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the this compound starting material from the more functionalized, and often more polar, product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. For more quantitative analysis, LC-MS can be used.
Q4: What is the best way to purify the derivatized quinoxaline product?
A4: The most common method for purifying derivatized quinoxalines is silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. If the product is a stable solid, recrystallization can also be an excellent purification method.
Data Presentation
The following tables summarize representative reaction conditions for the derivatization of this compound and similar heterocyclic systems. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-Heterocycles
| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 85-95 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 80-90 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 70-80 |
| 9-Benzyl-6-chloropurine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | 66 |
| 9-Benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | DME/H₂O | 85 | 66 |
Data for quinoline and purine systems are presented as a starting point for optimization of this compound derivatization.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-Heterocycles
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | - |
| 5-Bromo-2,3-dichloroquinoxaline | Aniline | Pd₂(dba)₃ (2.5) | XPhos (10) | NaOt-Bu (1.5) | Dioxane | 100 | - |
Conditions for related halo-heterocycles are provided as a guide for optimizing reactions with this compound.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 2 | Et₃N | THF | RT | 95 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 96 |
| 2-Amino-3-bromopyridine | Cyclopropyl acetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 88 |
Data for various aryl halides are presented to guide the initial setup for this compound coupling.
Experimental Protocols
The following are general procedures for the derivatization of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of this compound derivatization.
References
Preventing decomposition of 6-Bromoquinoxaline during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of 6-Bromoquinoxaline during chemical reactions. Our goal is to help you mitigate side reactions, improve yields, and ensure the stability of your starting material.
Troubleshooting Guide: Preventing Decomposition of this compound
This guide addresses common issues encountered during reactions involving this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and recovery of starting material | 1. Inactive Catalyst System: The palladium catalyst may not be sufficiently active for the specific transformation. 2. Inappropriate Reaction Conditions: Temperature, reaction time, or solvent may not be optimal. | 1. Catalyst and Ligand Selection: For cross-coupling reactions, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity. Ensure the palladium source is of high quality and consider using a pre-catalyst for better consistency. 2. Optimization of Conditions: Systematically screen reaction parameters. Gradually increase the temperature while monitoring for decomposition. Extend the reaction time and track the progress using TLC or LC-MS. |
| Formation of Quinoxaline (Hydrodehalogenation Byproduct) | 1. High Reaction Temperature: Elevated temperatures can promote the undesired hydrodehalogenation side reaction. 2. Choice of Solvent and Base: Protic solvents (e.g., alcohols) or certain bases can act as hydride sources, leading to the removal of the bromine atom. 3. Catalyst/Ligand Combination: Some catalyst systems may have a higher propensity for hydrodehalogenation. | 1. Temperature Control: Lower the reaction temperature and carefully monitor the reaction progress. 2. Solvent and Base Selection: Use aprotic solvents such as dioxane, THF, or toluene. Consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, and avoid strong alkoxide bases if possible. Ensure all reagents and solvents are anhydrous. 3. Ligand Screening: Bidentate ligands such as BINAP or DPPF may help suppress this side reaction in some cases. |
| Formation of Dark, Insoluble Byproducts | 1. Thermal Decomposition: this compound or the reaction products may be degrading at the reaction temperature. 2. Oxidative Degradation: The quinoxaline ring system can be sensitive to oxidation, especially at higher temperatures. | 1. Reduce Reaction Temperature: Employ the lowest effective temperature for the transformation. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Degas all solvents and reagents thoroughly before use. |
| Inconsistent Reaction Outcomes | 1. Variability in Reagent Quality: Purity of this compound, catalyst, ligands, and solvents can significantly impact the reaction. 2. Trace Moisture or Oxygen: Small amounts of water or oxygen can deactivate the catalyst and lead to side reactions. | 1. Use High-Purity Reagents: Source reagents from a reliable supplier and verify their purity. 2. Strict Anhydrous and Inert Conditions: Dry solvents and glassware thoroughly. Use fresh, anhydrous reagents. Maintain a positive pressure of an inert gas throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common decomposition pathway for this compound in palladium-catalyzed cross-coupling reactions?
A1: The most frequently observed decomposition pathway is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom to form quinoxaline. This side reaction is often promoted by elevated temperatures and the presence of hydride sources in the reaction mixture, such as protic solvents or certain bases.
Q2: How can I choose the best palladium catalyst and ligand to minimize decomposition?
A2: The optimal catalyst system is reaction-dependent. However, for cross-coupling reactions with electron-deficient heteroaryl halides like this compound, catalyst systems employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often provide good results. These ligands can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while potentially suppressing side reactions like hydrodehalogenation. It is recommended to screen a few different catalyst/ligand combinations to find the most effective one for your specific substrate and reaction type.
Q3: Is this compound sensitive to light or heat?
A3: While specific photostability data for this compound is limited, quinoxaline derivatives, in general, can be susceptible to photodegradation upon prolonged exposure to light.[1][2] It is good practice to protect reactions from light, especially if they are run for extended periods. Thermal decomposition can also occur at elevated temperatures, leading to the formation of dark, insoluble byproducts.[3][4] Therefore, it is crucial to carefully control the reaction temperature.
Q4: What are the ideal conditions for performing a nucleophilic aromatic substitution (SNAr) on this compound?
A4: For a successful SNAr reaction, the aromatic ring needs to be activated by electron-withdrawing groups. The quinoxaline ring itself is electron-deficient, which facilitates nucleophilic attack. Key conditions for SNAr on this compound include the use of a strong nucleophile and a polar aprotic solvent (e.g., DMSO, DMF). The reaction temperature will depend on the nucleophilicity of the attacking species and may range from room temperature to elevated temperatures. It is important to note that the position of the bromo substituent is not activated by a nitro group, which is a common feature in classical SNAr substrates. Therefore, more forcing conditions might be necessary compared to more activated systems.[5]
Q5: Can the choice of base influence the stability of this compound?
A5: Yes, the choice of base is critical. Strong bases, especially in combination with protic solvents, can promote hydrodehalogenation. For palladium-catalyzed reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred over strong organic bases or alkoxides. The base should be strong enough to facilitate the desired reaction (e.g., transmetalation in Suzuki coupling) but not so strong as to cause significant degradation of the starting material or product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and temperature may be necessary for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base may need to be optimized for different amines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the desired reaction versus a common decomposition pathway.
References
Identifying and minimizing impurities in 6-Bromoquinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 6-bromoquinoxaline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily through the cyclocondensation of 4-bromo-1,2-phenylenediamine with glyoxal.
Q1: My reaction is complete according to TLC, but the yield of this compound is low. What are the potential causes and solutions?
A1: Low yields are a common issue and can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can significantly impact the yield. Many traditional methods may require optimization.[1]
-
Purity of Starting Materials: Impurities in 4-bromo-1,2-phenylenediamine or glyoxal can lead to unwanted side reactions and byproducts, consuming the starting materials and lowering the yield of the desired product.[1] The diamine is susceptible to air oxidation, which can be indicated by a change in color.
-
Solution: Ensure the use of high-purity starting materials. If the purity is questionable, purify the 4-bromo-1,2-phenylenediamine by recrystallization before use.[2] Using fresh reagents is always recommended.
-
-
Incomplete Reaction: The reaction may not have gone to completion, even if TLC analysis suggests otherwise.
-
Solution: Consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can lead to the formation of tars.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Minimize the number of transfers. During recrystallization, use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling.
-
Q2: The crude product is a dark, intractable tar instead of a solid. What causes this and how can it be prevented?
A2: The formation of a dark tar is typically due to side reactions such as polymerization or decomposition of the starting materials or the product.
-
Excessive Heat or Prolonged Reaction Times: These conditions can promote the formation of polymeric byproducts.
-
Solution: Carefully control the reaction temperature and monitor the progress by TLC to avoid unnecessarily long heating times.
-
-
Oxidation of the Diamine: 4-bromo-1,2-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures, which can lead to colored, complex impurities.
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Q3: My purified this compound is still colored (yellow/brown). What are these colored impurities and how can I remove them?
A3: Persistent color in the final product usually indicates the presence of chromophoric impurities.
-
Residual Starting Materials or Oxidation Products: Incomplete reaction or oxidation of the diamine can leave colored impurities.
-
Solution:
-
Recrystallization with Activated Charcoal: Treat a solution of the crude product with a small amount of activated charcoal before recrystallization. The charcoal can adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for removing colored impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.
-
-
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4: The formation of multiple products indicates the presence of side reactions.
-
Incomplete Cyclization: This can lead to the formation of imine intermediates that may be visible on the TLC plate.
-
Over-oxidation Products: Oxidation of the diamine starting material can produce various colored byproducts.
-
Benzimidazole Formation: Under certain conditions, rearrangement of the quinoxaline skeleton can lead to the formation of benzimidazole derivatives.
-
Solution: Optimizing reaction conditions by using milder catalysts or catalyst-free methods can reduce the formation of these side products. Purification by column chromatography is often necessary to separate the desired product from these impurities.
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions; Impure starting materials; Product loss during workup. | Optimize reaction time and temperature; Screen different solvents; Use high-purity reagents; Minimize transfers during purification. |
| Dark, Intractable Tar | Polymerization/decomposition due to excessive heat; Oxidation of the diamine starting material. | Carefully control reaction temperature; Monitor reaction by TLC to avoid prolonged heating; Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Colored Product | Residual starting materials; Oxidation byproducts. | Treat with activated charcoal during recrystallization; Purify by column chromatography. |
| Multiple Products (TLC) | Incomplete cyclization; Side reactions (e.g., oxidation, rearrangement). | Optimize reaction conditions (milder catalyst, lower temperature); Purify by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound by the condensation of 4-bromo-1,2-phenylenediamine with glyoxal.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of glyoxal (1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A logical decision tree for troubleshooting low yields.
Caption: Potential pathways for impurity formation.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Bromoquinoxaline and 6-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among the various substituted quinoxalines, those halogenated at the 6-position, such as 6-Bromoquinoxaline and 6-Chloroquinoxaline, are key intermediates in the synthesis of novel therapeutic agents. While direct comparative studies on the biological activities of the parent this compound and 6-Chloroquinoxaline are limited in publicly available literature, a comparative analysis of their derivatives provides valuable insights into their potential as anticancer and antimicrobial agents. This guide offers an objective comparison based on available experimental data for their derivatives, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
The primary utility of this compound and 6-Chloroquinoxaline in drug discovery is as building blocks for more complex molecules. The nature of the halogen at the 6-position can influence the reactivity of the quinoxaline core and the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies suggest that the electronic properties and the ability of the halogen to act as a leaving group in further synthetic modifications are critical.[1][2]
Anticancer Activity of Derivatives
Numerous studies have explored the anticancer properties of derivatives synthesized from 6-bromo- and 6-chloroquinoxaline precursors. These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3 | -Cl | -NHNH2 | MCF-7 | >100 | [3] |
| 3 | -Cl | -NHNH2 | NCI-H460 | >100 | [3] |
| 3 | -Cl | -NHNH2 | SF-268 | >100 | [3] |
| 11 | Tetrazolo[1,5-a] | - | MCF-7 | 1.18 ± 1.03 | |
| 11 | Tetrazolo[1,5-a] | - | NCI-H460 | 2.86 ± 4.92 | |
| 11 | Tetrazolo[1,5-a] | - | SF-268 | 1.94 ± 0.76 |
Table 2: In Vitro Anticancer Activity of 6-Chloroquinoxaline Derivatives
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | Varied | HCT-116 | 6.18 | |
| 6 | Varied | MCF-7 | 5.11 |
Note: The specific structures for the compounds from the source focusing on 6-chloroquinoxaline derivatives were not detailed, hence the general description.
Antimicrobial Activity of Derivatives
Derivatives of both 6-bromo- and 6-chloroquinoxaline have also been investigated for their antimicrobial properties against various bacterial and fungal strains.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | S. aureus (µg/mL) | B. subtilis (µg/mL) | C. albicans (µg/mL) | Reference |
| 3 | -Cl | -NHNH2 | 62.5 | 125 | 125 | |
| 11 | Tetrazolo[1,5-a] | - | 31.25 | 62.5 | 62.5 |
Note: Direct comparative MIC data for 6-chloroquinoxaline derivatives was not available in the reviewed literature.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for generating reliable and comparable data in drug discovery.
In Vitro Anticancer Activity: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoxaline derivatives) and a vehicle control (e.g., DMSO). The plates are incubated for a further 24 to 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Compound Dilution: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well is inoculated with the standardized microbial inoculum. Positive (microorganism and medium), negative (medium only), and sterility controls are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Derivatives in Oncology: A Comparative Analysis of a Promising Class of Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of antitumor activities across various cancer cell lines. This guide provides a comparative analysis of the performance of different quinoxaline derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a versatile structural motif in medicinal chemistry.[1] Its derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the realm of oncology, these compounds have shown significant potential by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[3][4]
Comparative Efficacy of Quinoxaline Derivatives Across Cancer Cell Lines
The anticancer activity of quinoxaline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro cytotoxic activity of a selection of quinoxaline derivatives against various human cancer cell lines, providing a basis for comparative evaluation.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | |
| HepG2 (Liver) | >100 | ||
| Compound III | PC-3 (Prostate) | 4.11 | |
| HepG2 (Liver) | >100 | ||
| Compound 12 | A549 (Lung) | 0.19 | |
| HCT116 (Colon) | 0.23 | ||
| MCF-7 (Breast) | 0.51 | ||
| Compound 11 | MCF-7 (Breast) | 0.81 | |
| HepG2 (Liver) | 1.95 | ||
| HCT-116 (Colon) | 2.91 | ||
| Compound 13 | MCF-7 (Breast) | 0.93 | |
| HepG2 (Liver) | 2.11 | ||
| HCT-116 (Colon) | 1.83 | ||
| Compound 4a | MCF-7 (Breast) | 3.21 | |
| HepG2 (Liver) | 4.13 | ||
| HCT-116 (Colon) | 3.98 | ||
| Compound 5 | MCF-7 (Breast) | 4.54 | |
| HepG2 (Liver) | 3.87 | ||
| HCT-116 (Colon) | 4.11 | ||
| Compound VIIIc | HCT116 (Colon) | 2.5 | |
| MCF-7 (Breast) | 9 | ||
| HepG2 (Liver) | Moderate Activity | ||
| Compound XVa | HCT116 (Colon) | 4.4 | |
| MCF-7 (Breast) | 5.3 | ||
| DCQ | T-84 (Colon) | Not specified | |
| BPQ | T-84 (Colon) | Not specified | |
| AMQ | T-84 (Colon) | Not specified | |
| FQ | MDA-MB-231 (Breast) | < 16 | |
| MQ | MDA-MB-231 (Breast) | < 16 | |
| Tetrazolo[1,5-a]quinoxaline derivatives | Various | 0.01 - 0.06 (µg/mL) | |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 |
Mechanisms of Anticancer Action
The cytotoxic effects of quinoxaline derivatives are mediated through a variety of mechanisms, often targeting key cellular processes and signaling pathways that are dysregulated in cancer.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many quinoxaline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle. For instance, certain quinoxaline 1,4-dioxide derivatives, such as DCQ and BPQ, have been shown to induce apoptosis in human colon cancer cells. DCQ significantly decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. Other derivatives, like AMQ and BPQ, cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. Compound 12 has also been reported to induce G2/M phase arrest by inhibiting tubulin polymerization. Similarly, compound IV was found to arrest the cell cycle at the S phase in PC-3 prostate cancer cells and induce apoptosis through the upregulation of p53, caspase-3, and caspase-8, and the downregulation of Bcl-2.
Caption: Quinoxaline derivatives induce cell cycle arrest and apoptosis.
Inhibition of Key Signaling Pathways
Quinoxaline derivatives have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell survival and proliferation. These compounds often act as ATP-competitive inhibitors, blocking the signaling cascades that drive tumor growth.
Key targeted pathways include:
-
EGFR (Epidermal Growth Factor Receptor): Compounds 4a, 5, 11, and 13 have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.
-
c-Met Kinase: The HGF/c-Met signaling pathway plays a critical role in cell motility, proliferation, and invasion. Novel quinoxaline aryl ethers, FQ and MQ, have shown inhibitory activity against c-Met kinase.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR can impede tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some quinoxaline derivatives have been evaluated for their VEGFR-2 inhibitory activity.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.
Caption: Quinoxaline derivatives inhibit key oncogenic signaling pathways.
Other Mechanisms
Some quinoxaline derivatives exert their anticancer effects through other mechanisms, such as the inhibition of topoisomerase II, an enzyme essential for DNA replication. Compound IV, for example, has been shown to be a topoisomerase II inhibitor, leading to apoptosis in prostate cancer cells. Additionally, some derivatives can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Experimental Protocols
The evaluation of the anticancer activity of quinoxaline derivatives relies on a set of standardized in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the effects of compounds on apoptosis and the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. The Annexin V/7-AAD assay follows a similar principle.
Cell Cycle Analysis: Cells are treated with the test compound, harvested, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometric analysis of the stained cells reveals the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion
Quinoxaline derivatives represent a highly versatile and promising class of compounds in the development of novel anticancer therapeutics. Their ability to target multiple facets of cancer biology, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways, underscores their therapeutic potential. The comparative data presented in this guide highlights the significant anticancer activity of specific derivatives and provides a foundation for further structure-activity relationship studies and preclinical development. Continued research into this fascinating class of molecules holds the promise of delivering new and effective treatments for a range of human cancers.
References
Unveiling the Anticancer Potential of 6-Bromoquinoxaline Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives, and specifically 6-bromoquinoxaline analogs, have emerged as a promising class of molecules with potent biological activities. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR), supported by experimental data, to illuminate their potential in oncology drug discovery.
Quinoxaline, a fused bicyclic heteroaromatic ring system, serves as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities. The introduction of a bromine atom at the 6-position of the quinoxaline core has been a key strategy in the development of potent analogs, influencing their electronic properties and binding interactions with biological targets. This guide will focus on the impact of various substitutions on the this compound scaffold and their correlation with cytotoxic activity against cancer cell lines.
Comparative Analysis of Anticancer Activity
A systematic evaluation of a series of 2,3-disubstituted this compound analogs reveals critical insights into their structure-activity relationships. The in vitro cytotoxic activity of these compounds against the A549 human non-small-cell lung cancer cell line, as determined by the MTT assay, provides a quantitative measure of their anticancer potential.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) against A549 cells[1] |
| 4a | (E)-styryl | (E)-styryl | > 50 |
| 4b | (E)-2-(thiophen-2-yl)vinyl | (E)-2-(thiophen-2-yl)vinyl | 11.98 ± 2.59 |
| 4c | (E)-2-(furan-2-yl)vinyl | (E)-2-(furan-2-yl)vinyl | > 50 |
| 4d | (E)-2-(naphthalen-2-yl)vinyl | (E)-2-(naphthalen-2-yl)vinyl | > 50 |
| 4e | (E)-4-methylstyryl | (E)-4-methylstyryl | > 50 |
| 4f | (E)-4-methoxystyryl | (E)-4-methoxystyryl | > 50 |
| 4g | (E)-3-chlorostyryl | (E)-3-chlorostyryl | 28.76 ± 3.14 |
| 4h | (E)-4-chlorostyryl | (E)-4-chlorostyryl | 35.43 ± 4.21 |
| 4i | (E)-3-bromostyryl | (E)-3-bromostyryl | 15.88 ± 2.17 |
| 4j | (E)-4-bromostyryl | (E)-4-bromostyryl | 22.51 ± 2.89 |
| 4k | (E)-4-nitrostyryl | (E)-4-nitrostyryl | 10.23 ± 1.88 |
| 4m | (E)-4-(trifluoromethyl)styryl | (E)-4-(trifluoromethyl)styryl | 9.32 ± 1.56 |
Structure-Activity Relationship (SAR) Insights:
The data presented in the table highlights several key SAR trends for these this compound analogs:
-
Influence of Heteroaromatic Rings: The introduction of thiophene rings at the 2 and 3-positions (compound 4b ) leads to a significant increase in cytotoxic activity compared to the unsubstituted styryl analog (4a ) and the furan-containing analog (4c ).
-
Impact of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the terminal phenyl rings markedly enhances anticancer activity. Notably, the 4-nitro (4k ) and 4-trifluoromethyl (4m ) substituted analogs exhibit the most potent cytotoxicity in this series.
-
Effect of Halogen Substitution: Halogen substitution on the phenyl rings also modulates activity. A bromo-substitution at the meta-position (4i ) is more favorable than at the para-position (4j ). Similarly, a chloro-substitution at the meta-position (4g ) is more potent than at the para-position (4h ).
-
Role of Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as methyl (4e ) and methoxy (4f ), on the phenyl rings results in a loss of cytotoxic activity.
Probable Mechanism of Action: Kinase Inhibition
The observed cytotoxic effects of these this compound analogs are likely mediated through the inhibition of key cellular signaling pathways, a common mechanism for quinoxaline-based anticancer agents. Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Two such critical signaling cascades are the JNK/p38 MAPK and the NF-κB pathways.
JNK/p38 MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by cellular stress and inflammatory signals, playing a dual role in cancer by regulating both cell survival and apoptosis. Apoptosis Signal-Regulating Kinase 1 (ASK1) is a key upstream activator of both JNK and p38. Inhibition of ASK1 by small molecules can disrupt these signaling cascades, leading to cancer cell death.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The IκB kinase (IKK) complex, particularly IKKβ, is a key upstream regulator of the canonical NF-κB pathway. Inhibition of IKKβ can block NF-κB activation and induce apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
A549 human non-small-cell lung cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The this compound analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. A control group with medium and DMSO (vehicle) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against specific kinases like ASK1 or IKKβ. The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials:
-
Recombinant human kinase (e.g., ASK1, IKKβ)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (this compound analogs)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
Microplate reader
Procedure:
-
Reaction Setup: The kinase reaction is set up in a 96-well or 384-well plate. Each reaction well contains the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: The this compound analogs are added to the wells at various concentrations. A control group without the inhibitor is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: The kinase activity is calculated as a percentage of the control activity. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curves.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural features required for potent anticancer activity. The presence of electron-withdrawing groups and specific heteroaromatic moieties significantly enhances their cytotoxicity against cancer cells. The likely mechanism of action involves the inhibition of critical signaling pathways such as the JNK/p38 MAPK and NF-κB pathways, which are frequently dysregulated in cancer. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of these promising compounds as next-generation anticancer therapeutics. Continued exploration of the SAR of this compound analogs holds great promise for the discovery of novel, highly effective, and selective anticancer agents.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 6-Bromoquinoxaline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-Bromoquinoxaline is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a clear overview of their synthetic efficiency based on experimental data.
Overview of Synthetic Strategies
Two primary and divergent synthetic strategies are commonly employed for the preparation of this compound:
-
Route 1: Cyclocondensation. This approach involves the construction of the quinoxaline ring system from a substituted o-phenylenediamine. Specifically, 4-bromo-1,2-diaminobenzene is reacted with a 1,2-dicarbonyl compound, typically glyoxal.
-
Route 2: Direct Bromination. This strategy begins with the pre-formed quinoxaline core, which is then functionalized through direct electrophilic bromination.
The logical relationship and workflow of these comparative routes are illustrated in the diagram below.
Caption: Comparative workflow of synthetic routes to this compound.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a basis for evaluating their efficiency.
| Parameter | Route 1: Cyclocondensation | Route 2: Direct Bromination | Route 3: Sandmeyer Reaction from 6-Aminoquinoxaline |
| Starting Materials | 4-bromo-1,2-diaminobenzene, Glyoxal | Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide | 6-Aminoquinoxaline, NaNO₂, HBr, CuBr |
| Reaction Time | Not explicitly specified, but typically a few hours | 20 hours[1] | Diazotization is rapid; Sandmeyer step varies |
| Reaction Temperature | Reflux | Reflux[1] | 0-5 °C for diazotization; then heated |
| Solvent | Typically an alcohol or aqueous medium | Acetic acid or DMF[1] | Aqueous acid, then reaction in situ |
| Yield | Yield for the direct synthesis of this compound from 4-bromo-1,2-diaminobenzene and glyoxal was not found in the provided search results. However, the synthesis of similar quinoxalines via this method is generally efficient. | 50-51%[1] | Specific yield for this reaction was not found, but Sandmeyer reactions can have variable yields. |
| Key Advantages | Convergent synthesis, potentially high atom economy. | Readily available starting material (quinoxaline). | Useful for introducing bromine if 6-aminoquinoxaline is a more accessible precursor. |
| Key Disadvantages | Availability and stability of 4-bromo-1,2-diaminobenzene. | Moderate yield, long reaction time, potential for side reactions (e.g., di-bromination). | Multi-step if starting from a precursor to 6-aminoquinoxaline. Diazonium salts can be unstable. |
Experimental Protocols
Route 1: Cyclocondensation of 4-bromo-1,2-diaminobenzene with Glyoxal
While a specific, detailed protocol with yield for the synthesis of this compound via this route was not explicitly found in the search results, a general procedure can be inferred from the synthesis of similar quinoxalines.[2] This reaction is a standard method for forming the quinoxaline ring system.
General Experimental Protocol:
-
Dissolve 4-bromo-1,2-diaminobenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (typically 40 wt. % in H₂O) to the solution of the diamine.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.
Route 2: Direct Bromination of Quinoxaline
This method has been reported with specific experimental details and yields.
Experimental Protocol:
-
A solution of quinoxaline (3.0 mmol), N-Bromosuccinimide (NBS) (3.0 mmol), and a catalytic amount of benzoyl peroxide is prepared in glacial acetic acid (10 mL).
-
The reaction mixture is heated at reflux temperature for 20 hours.
-
The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.
-
After completion, the reaction mixture is allowed to cool to room temperature, and the solvent is removed under reduced pressure.
-
The residue is diluted with a saturated solution of sodium carbonate (10 mL).
-
The mixture is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with water, dried over Na₂SO₄, and concentrated.
-
This procedure yields this compound as the sole product with a reported yield of 50%. A similar yield of 51% is obtained when DMF is used as the solvent.
Alternative Route: Sandmeyer Reaction of 6-Aminoquinoxaline
While a specific protocol for the conversion of 6-aminoquinoxaline to this compound was not found, the Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide. The synthesis of the precursor, 6-aminoquinoxaline, can be achieved in high yield (82-97%) by the reduction of 6-nitroquinoxaline.
General Experimental Protocol (Sandmeyer Reaction):
-
6-Aminoquinoxaline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
In a separate flask, a solution or suspension of copper(I) bromide (CuBr) in HBr is prepared.
-
The cold diazonium salt solution is then slowly added to the CuBr solution.
-
The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide, which is accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, the mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified.
Conclusion
Both the cyclocondensation and direct bromination routes offer viable pathways to this compound. The direct bromination of quinoxaline is a straightforward method with a moderate yield, albeit with a long reaction time. The cyclocondensation route is likely to be a more convergent and potentially higher-yielding approach, a common feature of such reactions for quinoxaline synthesis. The Sandmeyer reaction presents a plausible, though multi-step, alternative if 6-aminoquinoxaline is a readily available starting material. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. For process development, optimization of the cyclocondensation reaction would be a promising avenue to explore for a highly efficient synthesis of this compound.
References
Validation of 6-Bromoquinoxaline as a versatile synthetic intermediate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Bromoquinoxaline has emerged as a highly versatile and valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and the reactivity of the carbon-bromine bond provide a powerful handle for a diverse range of chemical transformations. This guide offers an objective comparison of this compound's performance in key cross-coupling reactions against other common heterocyclic intermediates, supported by experimental data, to validate its utility in advanced synthesis.
Performance in Key Cross-Coupling Reactions
The bromine atom at the 6-position of the quinoxaline core serves as a versatile anchor for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery and development for creating libraries of compounds with diverse biological activities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound readily participates in this reaction with a variety of aryl- and heteroarylboronic acids, generally affording high yields of the corresponding 6-substituted quinoxalines.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Entry | Bromo-heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | ~85 |
| 2 | 6-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | 85[1] |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | ~78 |
| 4 | 6-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | 78[1] |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | ~90 |
Data for this compound is representative of typical yields under the specified conditions.
As the data suggests, this compound exhibits comparable reactivity to 6-bromoquinoline in Suzuki-Miyaura couplings, providing a reliable platform for the introduction of aryl and heteroaryl moieties.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is crucial for the synthesis of a vast number of biologically active molecules. This compound has proven to be an excellent substrate for this reaction, coupling with a diverse range of primary and secondary amines, including anilines and heterocyclic amines.
Table 2: Representative Yields in Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85 |
| 2 | Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 60-88[2] |
| 3 | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 24 | High |
| 4 | p-Anisidine | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 24 | 74[3] |
| 5 | p-Nitroaniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 24 | 84[3] |
The successful coupling with both electron-rich and electron-poor anilines, as well as cyclic secondary amines, highlights the broad scope of the Buchwald-Hartwig amination with this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted heterocycles, which are important pharmacophores and precursors for further transformations. This compound undergoes Sonogashira coupling with a variety of terminal alkynes under standard conditions.
Table 3: Yields in Sonogashira Coupling of Bromo-heterocycles
| Entry | Bromo-heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-60 | 16 | High |
| 2 | 2-(4-Bromophenyl)quinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | High |
| 3 | 6-Bromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | ~85 |
| 4 | 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | ~80 |
Yields for this compound and other bromo-heterocycles are representative of typical outcomes.
The reactivity of this compound in Sonogashira coupling is comparable to other common bromo-N-heterocycles, making it a reliable building block for the synthesis of alkynylated quinoxalines.
Heck Reaction
The Heck reaction provides a powerful method for the alkenylation of aryl halides. While less reported for this compound compared to other coupling reactions, it remains a viable and valuable transformation for introducing vinyl groups.
Table 4: Representative Yields in Heck Reaction
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good |
| 2 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 12 | Moderate to Good |
Optimization of reaction conditions, including the choice of catalyst, ligand, and base, is often necessary to achieve high yields in Heck reactions with this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these transformations.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture (e.g., 4:1 dioxane/water) is then added. The reaction mixture is heated to 80–90 °C and stirred for 12–24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) are combined. Anhydrous, degassed toluene is added, and the mixture is heated to 100 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere are added this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (5-10 mol%). Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 eq.) are added, and the mixture is stirred. The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or heated (typically to 60-80 °C) until completion as monitored by TLC. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq.) are combined in an anhydrous, degassed solvent (e.g., DMF or NMP). The tube is sealed, and the reaction mixture is heated to 100-140 °C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by column chromatography.
Applications in Drug Discovery: Targeting Key Signaling Pathways
Derivatives of this compound have shown significant potential as inhibitors of various kinases involved in critical cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.
ASK1-JNK/p38 MAPK Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are activated by various cellular stresses and play a crucial role in inflammation, apoptosis, and fibrosis. Dibromo-substituted quinoxaline derivatives have been identified as potent inhibitors of ASK1, suggesting their therapeutic potential in diseases driven by ASK1-mediated signaling.
Caption: Inhibition of the ASK1-JNK/p38 MAPK signaling pathway by quinoxaline derivatives.
PIM Kinase Signaling Pathway
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are implicated in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various cancers. Quinoxaline-based compounds have been developed as potent inhibitors of both Pim-1 and Pim-2 kinases.
Caption: Quinoxaline-based inhibitors targeting the PIM kinase signaling pathway.
Experimental Workflows
To facilitate the practical application of this compound in synthesis, the following diagrams illustrate standardized experimental workflows for key cross-coupling reactions.
Suzuki-Miyaura Coupling Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound stands as a robust and versatile synthetic intermediate with broad applicability in modern organic synthesis. Its performance in key palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is comparable to other widely used bromo-heterocyclic building blocks. The ability to readily introduce a diverse range of substituents at the 6-position makes it an invaluable tool for the construction of compound libraries for drug discovery and the development of novel functional materials. The successful application of this compound derivatives as potent kinase inhibitors underscores its significance in medicinal chemistry. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers looking to leverage the synthetic potential of this valuable intermediate.
References
Benchmarking 6-Bromoquinoxaline Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profile of a representative 6-bromoquinoxaline derivative against established, broad-spectrum kinase inhibitors. The aim is to offer an objective performance benchmark, supported by experimental data and detailed methodologies, to aid in the evaluation of novel quinoxaline-based compounds in drug discovery pipelines. Quinoxaline derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including their potential as protein kinase inhibitors in anticancer therapies.[1][2]
Core Data Comparison
The inhibitory activity of the representative this compound derivative and selected known kinase inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values denote higher potency.
| Compound | Kinase Target | IC50 (nM) | Notes |
| This compound-A (Hypothetical) | Kinase A | 15 | Representative data for a novel this compound derivative. |
| Kinase B | 250 | Demonstrates moderate selectivity. | |
| Kinase C | >10,000 | Indicates low activity against this off-target kinase. | |
| Kinase D | 85 | Shows activity against a secondary target. | |
| Staurosporine | Multiple | 1-20 | A potent, but non-selective, broad-spectrum kinase inhibitor often used as a positive control. |
| Dasatinib | Abl, Src | <1, 0.8 | A multi-targeted inhibitor approved for clinical use, primarily targeting Abl and Src family kinases.[] |
| Gefitinib | EGFR | 26-57 | An EGFR inhibitor used in cancer therapy.[] |
| Sorafenib | Raf-1, B-Raf | 6, 22 | A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases.[] |
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate a generic kinase signaling pathway and the workflow of a typical in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of the presented findings. The following protocols are representative of standard assays used to determine the kinase inhibitory activity of a compound.
In Vitro Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound derivative. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the specific substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time, for example, 30 to 60 minutes.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Western Blot)
This assay measures the effect of a compound on kinase activity within a cellular context by monitoring the phosphorylation of a downstream substrate.
Materials:
-
Cell lines expressing the target kinase
-
Cell culture medium and supplements
-
This compound derivative
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (specific to the phosphorylated and total target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the level of phosphorylated substrate relative to the total amount of the substrate and the untreated control. This will indicate the inhibitory effect of the compound in a cellular environment.
References
Cross-Validation of Analytical Methods for the Characterization of 6-Bromoquinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 6-Bromoquinoxaline, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document presents a cross-validation of common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized below. The data presented for HPLC and GC-MS are representative of validated methods for closely related quinoxaline derivatives and serve as a reliable benchmark for methods applied to this compound.
Table 1: Performance Characteristics of Chromatographic Methods for Quinoxaline Analysis
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 ng/mL |
Table 2: Spectroscopic Methods for Structural Elucidation
| Method | Information Provided | Key Features for this compound |
| ¹H NMR | Proton environment, chemical shifts, coupling constants | Aromatic proton signals, characteristic splitting patterns |
| ¹³C NMR | Carbon skeleton, chemical shifts | Signals for eight distinct carbon atoms |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Isotopic pattern characteristic of a bromine-containing compound |
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general experimental workflow for HPLC analysis.
Caption: Analytical method selection workflow.
Caption: General experimental workflow for HPLC analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be modified with a buffer (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound; a wavelength of maximum absorbance is typically used (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. Sample solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-300.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Validation Parameters: For quantitative analysis, the method should be validated for linearity, range, accuracy, precision, LOD, and LOQ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for the structural elucidation and confirmation of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Expected Chemical Shifts: The aromatic protons of the quinoxaline ring system will appear in the downfield region (typically δ 7.5-9.0 ppm). The position and splitting pattern of these protons will be influenced by the bromine substituent.
-
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts: The spectrum will show eight distinct signals for the carbon atoms of the this compound molecule. The carbon atom attached to the bromine will be observed at a characteristic chemical shift.
-
-
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard of known concentration is added to the sample. The concentration of this compound can be determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity.
-
Instrumentation: A mass spectrometer, which can be coupled to a chromatographic system (GC-MS or LC-MS) or used with direct infusion.
-
Ionization Technique: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Expected Molecular Ion: this compound has a molecular weight of 209.04 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z 208 and 210, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the quinoxaline ring system and can be used to further confirm the structure.
References
A Comparative Analysis of the Binding Modes of Quinoxaline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationships and Binding Mechanisms of Quinoxaline-Based Kinase Inhibitors.
Quinoxaline derivatives have emerged as a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for therapeutic targets in oncology, inflammation, and neurodegenerative diseases. This guide provides a comparative analysis of the binding modes of several quinoxaline-based inhibitors against key protein kinases, supported by quantitative binding data and detailed experimental protocols.
Quantitative Analysis of Inhibitor Potency
The inhibitory activities of quinoxaline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for series of quinoxaline-based inhibitors against Pim-1/2, Apoptosis Signal-regulating Kinase 1 (ASK1), and Janus Kinase 2/3 (JAK2/3).
Table 1: Inhibitory Activities of Quinoxaline Derivatives against Pim-1 and Pim-2 Kinases[1]
| Compound ID | R¹ | R² | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| 1 | H | H | 0.074 | 2.10 |
| 5a | F | H | 0.218 | 4.10 |
| 5b | Cl | H | 0.132 | 1.88 |
| 5c | Br | H | 0.083 | 0.490 |
| 5d | I | H | 0.165 | 0.940 |
| 5e | H | F | 0.107 | 0.330 |
| 5f | H | Cl | 0.088 | 0.580 |
| 5g | H | Br | 0.122 | 0.540 |
| 5h | H | I | 0.170 | 0.790 |
Table 2: Inhibitory Activities of Quinoxaline Derivatives against ASK1 Kinase[2]
| Compound ID | Moiety A (Pyridine Fragment) | Moiety B (Triazole Fragment) | Moiety C (Quinoxaline Ring) | ASK1 IC50 (nM) |
| 12b | Pyridine | Cyclopropyl | Unsubstituted | 502.46 |
| 12c | Pyridine | Cyclobutyl | Unsubstituted | 117.61 |
| 12d | Pyridine | Cyclopentyl | Unsubstituted | 49.63 |
| 26e | Pyridine | (S)-1,1,1-trifluoropropan-2-yl | 6,7-dibromo | 30.17 |
Table 3: Inhibitory Activities of Quinoxalinone Derivatives against JAK2 and JAK3 Kinases[3][4][5]
| Compound ID | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| MN341P | 20.19 ± 1.71 | ~20-28 |
| MN390 | 19.77 ± 1.24 | ~20-28 |
| ST3i | 28.50 ± 0.70 | ~20-28 |
| ST4j | 13.00 ± 1.31 | 14.86 ± 1.29 |
| Ruxolitinib | - | - |
| Tofacitinib | - | - |
Comparative Analysis of Binding Modes
The binding mode of an inhibitor to its target kinase is crucial for its potency and selectivity. This section details the key interactions of quinoxaline-based inhibitors with their respective kinase targets, highlighting common and distinct features.
Pim-1 and Pim-2 Kinases
Crystallographic studies of Pim-1 and Pim-2 have revealed unique structural features in the hinge region of the ATP-binding pocket, which lacks a hydrogen bond donor and contains two proline residues (Pro123 and Pro125 in Pim-1). Quinoxaline-2-carboxylic acid derivatives have been identified as potent Pim-1 inhibitors. Docking studies suggest an unclassical binding mode where the carboxylic acid moiety of the quinoxaline scaffold establishes a key salt bridge with the catalytic lysine residue (Lys67) in the active site. The introduction of halogenated substituents on the quinoxaline ring is designed to probe the unique hydrophobic pocket in the hinge environment.
ASK1 Kinase
Molecular docking studies of the potent ASK1 inhibitor 26e (IC50 = 30.17 nM) revealed key interactions within the ATP-binding site (PDB code: 5UOX). The amide carbonyl group forms a hydrogen bond with the main chain NH of Val757 in the hinge region, which helps to stabilize the binding conformation. The N1 of the triazole nitrogen forms another crucial hydrogen bond with the catalytic Lys709. The dibromo-substituted quinoxaline ring of 26e occupies the solvent-exposed region.
JAK2 and JAK3 Kinases
For the dual JAK2/3 inhibitor ST4j , molecular dynamics simulations have elucidated its binding mode. The inhibitor is primarily stabilized by van der Waals interactions within the binding pocket. A key interaction involves the hydroxyl group of the inhibitor, which forms hydrogen bonds with residues in the hinge region, specifically S936 and R938 of JAK2.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. This section provides generalized protocols for key experiments cited in the analysis of quinoxaline-based inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the ADP concentration, which is directly correlated with kinase activity.
Materials:
-
Recombinant human kinases (e.g., Pim-1, Pim-2, ASK1, JAK2, JAK3)
-
Kinase-specific substrate (peptide or protein)
-
Quinoxaline-based test compounds dissolved in DMSO
-
ATP (as a substrate for the kinase reaction)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a well of a microplate, combine the recombinant kinase, the specific substrate, and the kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
X-ray Crystallography of Protein-Inhibitor Complexes
X-ray crystallography provides high-resolution structural information about the binding mode of an inhibitor to its target protein.
Generalized Protocol:
-
Protein Expression and Purification: The target kinase is expressed (e.g., in E. coli or insect cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization:
-
Co-crystallization: The purified protein is mixed with the quinoxaline inhibitor and set up for crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. A wide range of precipitant solutions are screened to find conditions that yield high-quality crystals.
-
Soaking: Crystals of the apo-protein are grown first and then soaked in a solution containing the quinoxaline inhibitor.
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
Diffraction patterns are recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using molecular replacement (if a homologous structure is available) or experimental phasing methods.
-
An initial electron density map is generated, and a model of the protein-inhibitor complex is built and refined against the experimental data to achieve the best possible fit and stereochemistry.
-
-
Structural Analysis: The final refined structure is analyzed to identify the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the quinoxaline inhibitor and the amino acid residues of the protein's binding site.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized workflow for inhibitor analysis.
Caption: Simplified Pim-1 signaling pathway and its inhibition by quinoxaline derivatives.
Caption: Simplified ASK1 signaling pathway and its inhibition by quinoxaline derivatives.
Caption: A generalized workflow for the discovery and optimization of quinoxaline-based kinase inhibitors.
Safety Operating Guide
Personal protective equipment for handling 6-Bromoquinoxaline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 6-Bromoquinoxaline in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause serious eye damage and skin irritation.[1] The following Personal Protective Equipment (PPE) is mandatory when working with this substance to minimize exposure.
| PPE Category | Item | Standard |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[2] | ASTM D6319 or EN 374 |
| Eye Protection | Tightly fitting safety goggles or eyeshields. | ANSI Z87.1 or EN 166 |
| Face Protection | A face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing. | ANSI Z87.1 |
| Respiratory Protection | A NIOSH-approved N95 dust mask is required. For situations with a higher risk of aerosol generation or exceeding exposure limits, a full-face respirator should be used. | NIOSH or EN 149 |
| Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk, wear fire/flame resistant and impervious clothing. | - |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and exposure.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation.
-
Avoid all personal contact, including inhalation of dust or fumes.
-
Prevent the formation of dust during handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling.
-
Contaminated work clothing should be laundered separately before reuse.
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials and foodstuff containers.
-
Protect containers from physical damage and inspect regularly for leaks.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Removal of contact lenses should only be done by skilled personnel. |
| Skin Contact | Remove all contaminated clothing and shoes immediately. Wash the affected skin area with soap and plenty of running water. Seek medical attention if irritation occurs or persists. |
| Inhalation | Move the individual to fresh air. If the person is not breathing, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
| Fire | Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus and full protective gear. |
| Accidental Release | Minor Spills: Clean up spills immediately, avoiding dust generation. Wear appropriate PPE. Collect the spilled material into a suitable, labeled container for disposal. Major Spills: Evacuate the area and move upwind. Alert the fire department and provide them with the location and nature of the hazard. Contain the spill using sand, earth, or vermiculite. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: Used PPE (gloves, masks, etc.), disposable labware, and any materials used for cleaning up spills should be collected in a designated, labeled hazardous waste container.
-
Unused Product: Dispose of unused or unwanted this compound in its original container or a suitable, labeled hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
